molecular formula C8H15NO3S B1332349 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid CAS No. 1396966-83-8

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

カタログ番号: B1332349
CAS番号: 1396966-83-8
分子量: 205.28 g/mol
InChIキー: SFKPVKPTXAQDQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKPVKPTXAQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Application of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, cysteine-rich peptides presents a formidable challenge in modern solid-phase peptide synthesis (SPPS). The target molecule, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid—commonly referred to as S-THP-cysteine or Cys(THP)-OH—represents a paradigm shift in thiol protection strategies [1]. While the free amino acid can be synthesized directly, its N

α -Fmoc protected derivative, Fmoc-Cys(THP)-OH , is the industrially relevant building block used by researchers and drug development professionals.

This whitepaper provides an in-depth technical guide on the mechanistic rationale, comparative advantages, and step-by-step synthesis of the THP-protected cysteine building block, establishing a self-validating framework for its integration into Fmoc SPPS workflows.

Mechanistic Rationale: The "Why" Behind THP Protection

In standard Fmoc SPPS, the trityl (Trt) group has historically been the default protecting group for the cysteine thiol. However, the Trt group introduces severe synthetic liabilities during the iterative base-catalyzed Fmoc deprotection cycles (typically utilizing 20% piperidine in DMF).

The Causality of Racemization: The bulky, aromatic trityl group exerts a strong electron-withdrawing effect through the sulfur atom, which artificially increases the acidity of the cysteine's α -proton. When exposed to piperidine, this acidic α -proton is easily abstracted, triggering a β -elimination of the protected thiol and forming a highly reactive dehydroalanine (Dha) intermediate. This Dha intermediate acts as a Michael acceptor and proceeds down two detrimental pathways:

  • Racemization: Re-addition of the cleaved thiol leads to epimerization, converting L-Cys to a racemic mixture of L- and D-Cys.

  • Adduct Formation: Michael addition of the piperidine base to the Dha intermediate generates a dead-end 3-(1-piperidinyl)alanine adduct, permanently ruining the peptide sequence.

The THP Solution: By replacing the aromatic Trt group with the non-aromatic tetrahydropyranyl (THP) group, the electron-withdrawing effect on the sulfur atom is drastically minimized [1]. The THP group forms an aliphatic S,O-acetal linkage. This masks the nucleophilic thiol without over-sensitizing the α -proton, effectively shutting down the β -elimination pathway. Consequently, stereochemical integrity is preserved, and piperidinyl adduct formation is suppressed. Furthermore, the aliphatic nature of the THP group vastly improves the solubility of the growing peptide chain in standard organic solvents.

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Ion (Electrophile) DHP->Oxo Protonation Proton Acid Catalyst (H+) Proton->Oxo Product S-THP-Cysteine (S,O-Acetal) Oxo->Product Nucleophilic Addition Cys L-Cysteine Derivative (Thiol Nucleophile) Cys->Product

Fig 1: Acid-catalyzed S,O-acetal formation mechanism for THP protection of cysteine.

Comparative Analysis of Cysteine Protecting Groups

To justify the selection of THP over legacy protecting groups, the following table summarizes the quantitative and qualitative data regarding their performance in Fmoc SPPS [1, 2].

Protecting GroupLinkage TypeAcid Lability (Cleavage)Racemization RiskPiperidinyl Adduct RiskSolubility Enhancement
THP S,O-acetal (Aliphatic)High (95% TFA)Very Low Very Low Excellent
Trt S-alkyl (Aromatic)High (95% TFA)Moderate to HighModerateModerate
Acm S,N-acetalStable to TFALowLowGood
StBu DisulfideStable to TFALowLowGood

Note: While Acm and StBu offer low racemization risks, they are orthogonal to TFA cleavage and require secondary, often toxic, deprotection steps (e.g., Iodine or Mercury(II) acetate), making THP the superior choice for streamlined, single-step global cleavage.

Experimental Methodology: Synthesis of Fmoc-Cys(THP)-OH

The direct synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid as a free amino acid is rarely utilized in modern workflows [3]. Instead, the N

α -Fmoc protected variant is synthesized to ensure immediate compatibility with SPPS. The following protocol outlines a self-validating system for synthesizing Fmoc-Cys(THP)-OH.
Reagents & Materials
  • Substrate: Fmoc-L-Cys-OH (1.0 equivalent)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equivalents)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or Trifluoroacetic acid (TFA) (0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Protocol
  • Preparation: Suspend Fmoc-L-Cys-OH (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. The suspension ensures minimal side-reactions with ambient moisture.

  • Activation: Add the mild acid catalyst (PPTS or TFA). Causality Note: A mild acid is strictly required to protonate the DHP double bond (forming the reactive oxocarbenium ion) without prematurely cleaving the base-labile Fmoc protecting group.

  • Protection: Introduce DHP (2.0 eq) dropwise via an addition funnel over 15 minutes. As the S,O-acetal forms, the polar thiol is masked, and the reaction mixture will visibly transition from a suspension to a homogeneous solution.

  • Reaction Propagation: Stir the mixture at 25°C for 2 to 4 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

  • Quenching & Washing: Transfer the organic layer to a separatory funnel and wash with saturated aqueous NaHCO₃. Causality Note: This neutralization step is critical; failing to remove the acid catalyst will result in the reversible hydrolysis of the THP group during solvent evaporation. Follow with a brine wash to remove residual aqueous impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified via recrystallization (EtOAc/Hexanes) to yield Fmoc-Cys(THP)-OH as a highly pure, white to beige powder.

Workflow Step1 1. Preparation Dissolve Fmoc-Cys-OH in anhydrous DCM Step2 2. Activation Add catalytic TFA or PPTS Step1->Step2 Step3 3. Protection Dropwise addition of DHP (2.0 eq) Step2->Step3 Step4 4. Reaction Stir at 25°C for 2-4 hours under N2 Step3->Step4 Step5 5. Quenching & Washing Neutralize and wash with Brine/H2O Step4->Step5 Step6 6. Isolation Concentration and Crystallization Step5->Step6

Fig 2: Step-by-step synthetic workflow for the preparation of Fmoc-Cys(THP)-OH.

Cleavage and Downstream Processing

Once incorporated into a peptide sequence, the THP group exhibits excellent lability under standard global cleavage conditions. Treatment with a standard cleavage cocktail—such as TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature—rapidly hydrolyzes the S,O-acetal. The mechanism yields the fully deprotected cysteine thiol and 5-hydroxypentanal (or related pyran derivatives). Because these byproducts are highly soluble in ether, they are efficiently completely removed during the standard cold diethyl ether precipitation step, leaving behind the highly pure, non-racemized peptide.

References

  • Title: Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Source: Organic Letters, 17(7), 1680-1683. (Ramos-Tomillero, I., Rodríguez, H., & Albericio, F., 2015). URL: [Link]

An In-depth Technical Guide to 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the non-standard amino acid, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. As a novel molecule with limited currently available public data, this document synthesizes information from related compounds and established chemical principles to offer a predictive and practical resource for researchers, scientists, and professionals in drug development. The guide covers predicted spectroscopic characteristics, a proposed synthetic pathway, expected reactivity, and potential roles in medicinal chemistry, alongside detailed, actionable experimental protocols.

Introduction

Unnatural amino acids (UAAs) are increasingly vital in modern drug discovery, offering novel scaffolds to enhance the stability, selectivity, and bioactivity of therapeutic molecules.[][2] 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a unique UAA, incorporating a cysteine-like structure with a tetrahydropyranyl (THP) group linked via a thioether bond. This combination of a chiral amino acid backbone, a flexible and polar tetrahydropyran ring, and a reactive thioether linkage suggests a range of potential applications in peptidomimetic design and drug development.[3] This guide aims to provide a foundational understanding of this compound, stimulating further research and application.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is not widely published, its fundamental properties can be established, and its spectroscopic characteristics can be predicted based on its constituent functional groups.

Core Properties

A summary of the known and predicted physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1396966-83-8Echemi[]
Molecular Formula C₈H₁₅NO₃SEchemi[]
Molecular Weight 205.27 g/mol Echemi[]
Predicted pKa (α-COOH) ~2.2General Amino Acid Properties[4]
Predicted pKa (α-NH₃⁺) ~9.1General Amino Acid Properties[4]
Predicted Solubility Moderately soluble in water and polar organic solventsInferred from structure
Predicted Spectroscopic Data
  • ¹H-NMR: The proton NMR spectrum is expected to be complex due to the chirality of both the alpha-carbon of the amino acid and the anomeric carbon of the tetrahydropyran ring, potentially leading to diastereomers. Key predicted chemical shifts (in ppm, relative to TMS) include:

    • α-H of amino acid: ~3.5-4.0 ppm, shifted downfield by the adjacent amino and carboxyl groups.

    • β-CH₂ of amino acid: ~2.8-3.5 ppm, coupled to the α-H and the sulfur atom.

    • Tetrahydropyran ring protons: A series of multiplets between ~1.5 and 4.0 ppm. The anomeric proton (O-CH-S) is expected to be the most downfield of the ring protons, likely around 4.5-5.0 ppm.[5][6][7]

    • NH₂ and COOH protons: Broad signals, with chemical shifts dependent on the solvent and concentration.

  • ¹³C-NMR: Predicted chemical shifts for the carbon atoms include:

    • C=O (carboxyl): ~170-175 ppm.

    • α-C of amino acid: ~50-60 ppm.

    • β-C of amino acid: ~30-40 ppm.

    • Anomeric carbon of THP: ~80-90 ppm.

    • Other THP carbons: ~20-70 ppm.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the functional groups present:

    • O-H stretch (carboxyl): Broad band around 3000 cm⁻¹.

    • N-H stretch (amino): ~3300-3500 cm⁻¹.

    • C=O stretch (carboxyl): ~1700-1725 cm⁻¹.

    • C-O stretch (ether): ~1050-1150 cm⁻¹.

  • Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 206.08. Common fragmentation patterns in tandem MS (MS/MS) would likely involve the neutral loss of water (-18) or formic acid (-46) from the amino acid moiety, and cleavage of the C-S bond, potentially with fragmentation of the tetrahydropyran ring.[8][9]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid can be envisioned through the nucleophilic addition of a thiol to dehydroalanine, or by the reaction of cysteine with a suitable tetrahydropyran electrophile. A common and effective method involves the reaction of L-cysteine with 3,4-dihydropyran under acidic catalysis.[10][11]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Cys L-Cysteine Reaction Nucleophilic Addition Cys->Reaction DHP 3,4-Dihydropyran DHP->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction catalyzes Solvent Solvent (e.g., THF) Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid Workup->Product

Caption: Proposed synthetic workflow for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

Detailed Experimental Protocol (Proposed)
  • Dissolution: Dissolve L-cysteine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA, 0.05 equivalents).

  • Reactant Addition: To the stirred solution, add 3,4-dihydropyran (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove unreacted dihydropyran.

  • Purification: The product, being an amino acid, will likely remain in the aqueous layer. Acidify the aqueous layer to the isoelectric point to precipitate the product, or purify using ion-exchange chromatography.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and high-resolution mass spectrometry.

Chemical Reactivity

The reactivity of this molecule is governed by its three primary functional groups:

  • Amino Group: Can be acylated, alkylated, and participate in peptide bond formation.

  • Carboxylic Acid Group: Can be esterified or activated for amide bond formation.

  • Thioether Linkage: Susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the polarity and hydrogen bonding capacity of the side chain.[12][13] The thioether can also be a ligand for metal coordination.

Applications in Drug Discovery

As a non-standard amino acid, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid offers several potential advantages in the design of novel therapeutics.[14][15]

Drug_Discovery_Applications cluster_applications Potential Applications UAA 2-Amino-3-(tetrahydro-pyran- 2-ylsulfanyl)-propionic acid Peptidomimetics Peptidomimetics UAA->Peptidomimetics Incorporation into Metabolic_Stability Increased Metabolic Stability Peptidomimetics->Metabolic_Stability Conformational_Constraint Conformational Constraint Peptidomimetics->Conformational_Constraint Novel_Side_Chain Novel Side-Chain Interactions Peptidomimetics->Novel_Side_Chain

Caption: Potential roles of the target UAA in drug discovery.

  • Enhanced Proteolytic Stability: Incorporation into peptides can sterically hinder the action of proteases near the modification site, increasing the in vivo half-life of peptide-based drugs.[3]

  • Conformational Control: The bulky and flexible THP group can be used to induce specific secondary structures (e.g., turns or helices) in peptides, which can be crucial for binding to biological targets.

  • Modulation of Physicochemical Properties: The THP group increases the polarity and potential for hydrogen bonding compared to a simple alkyl thioether, which can be used to fine-tune the solubility and cell permeability of a drug candidate.

  • Novel Binding Interactions: The ether oxygen and the sulfur atom of the side chain can participate in novel hydrogen bonding or coordination interactions with a target receptor, potentially increasing binding affinity and selectivity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis and purification of amino acids.[16][17] Due to the lack of a strong chromophore, derivatization is typically required for sensitive UV or fluorescence detection.

Proposed HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the amino acid in a suitable solvent, such as a dilute aqueous acid (e.g., 0.1 M HCl) or a mixture of water and a polar organic solvent.

  • Pre-column Derivatization (OPA/FMOC Method):

    • To an aliquot of the sample, add a borate buffer to adjust the pH to ~9.5.

    • Add a solution of o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to derivatize the primary amine.

    • For secondary amines (if present) or for a more comprehensive analysis, a subsequent derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed.[18]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).

  • Quantification: Use an external standard calibration curve with a known concentration of the purified amino acid for accurate quantification.

Conclusion

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid represents a novel and promising building block for medicinal chemistry and drug discovery. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by predicting its chemical properties and outlining robust, well-established protocols for its synthesis and analysis. The unique combination of functional groups within this molecule offers exciting opportunities for the development of new therapeutics with improved pharmacological profiles. Further investigation into this and similar unnatural amino acids is warranted to fully explore their potential.

References

  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Unnatural amino acids in drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Retrieved from [Link]

  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Wiley. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS.... Retrieved from [Link]

  • ACS Publications. (2007). Cysteine-S-trityl a Key Derivative to Prepare N-Methyl Cysteines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • PubMed. (2008). Cysteine-S-trityl a key derivative to prepare N-methyl cysteines. Retrieved from [Link]

  • ACS Publications. (2024). One-Pot Synthesis of Useful S-Substituted-l-cysteine Sulfoxides Using Genetically Engineered Escherichia coli. Retrieved from [Link]

  • IJPBS. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • IOP Publishing. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol.... Retrieved from [Link]

  • YouTube. (2019). synthesis & cleavage of THP ethers. Retrieved from [Link]

  • MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Nelson Lab. (n.d.). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PMC. (2025). Diverse thioether macrocyclized peptides through a radical SAM maturase. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ACS Publications. (2016). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Retrieved from [Link]

  • eScholarship.org. (n.d.). Functional modification of thioether groups in peptides, polypeptides, and proteins. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains? Shouldn't It Only Identify the Termini. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Retrieved from [Link]

Sources

Optimizing Cysteine Integrity in SPPS: The Strategic Application of the Tetrahydropyranyl (Thp) Protecting Group

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of cysteine-rich peptides presents one of the most formidable challenges in modern Fmoc Solid-Phase Peptide Synthesis (SPPS). Cysteine is notoriously susceptible to side reactions, including base-catalyzed racemization and β-elimination, which severely compromise the chiral integrity and yield of the final Active Pharmaceutical Ingredient (API).

Historically, bulky aromatic thioethers like Trityl (Trt) and Diphenylmethyl (Dpm) have been the industry standard for thiol protection. However, the introduction of the non-aromatic Tetrahydropyranyl (Thp) protecting group has revolutionized cysteine handling. By utilizing the Fmoc-protected derivative, Fmoc-Cys(Thp)-OH , scientists can drastically reduce racemization to <1%, suppress β-piperidinylalanine adduct formation, and enhance the solubility of the growing peptide chain[1]. This technical whitepaper explores the chemical identity, mechanistic advantages, and validated protocols for implementing S-(tetrahydropyran-2-yl)cysteine in high-purity peptide manufacturing.

Chemical Identity & Core Properties

The Thp protecting group forms an S,O-acetal linkage with the cysteine thiol. In its unprotected state, the amino acid is known as 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid[2]. For direct application in SPPS, the N-α-Fmoc protected derivative is utilized[3].

Table 1: Quantitative Chemical Properties
PropertyUnprotected Amino AcidFmoc-Protected Building Block
Chemical Name 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acidN-α-Fmoc-S-(tetrahydropyranyl)-L-cysteine
Common Abbreviation H-Cys(Thp)-OHFmoc-Cys(Thp)-OH
CAS Number 2[2]3[3]
Molecular Formula C8H15NO3SC23H25NO5S
Molecular Weight 205.27 g/mol 427.51 g/mol
Linkage Type S,O-AcetalS,O-Acetal

The Mechanistic Superiority of the Thp Protecting Group

The transition from Trt to Thp protection is not merely a preference; it is grounded in fundamental physical organic chemistry. The causality behind the superior performance of Thp lies in its electronic and steric profile.

Mitigation of Cysteine Racemization

During Fmoc-SPPS, the repetitive removal of the Fmoc group requires a secondary amine base (typically 20% piperidine)[1]. Under these basic conditions, the α-proton of the C-terminal cysteine is vulnerable to abstraction, leading to racemization via a planar enolate intermediate[4].

The Causality: The acidity of this α-proton is heavily influenced by the electronic properties of the β-thiol protecting group. Aromatic thioether groups (Trt, Dpm) exert an inductive electron-withdrawing effect that increases the α-proton's acidity, facilitating proton abstraction and exacerbating 5 (up to 3.3% for Trt and 6.8% for Dpm)[5]. By substituting these with the Thp group—a non-aromatic S,O-acetal—the inductive withdrawal is significantly mitigated. This preserves the chiral integrity of the cysteine residue, dropping racemization levels to <1%[1][5].

Suppression of β-Elimination Adducts

C-terminal Cys residues anchored to Wang resins are highly susceptible to base-catalyzed β-elimination during prolonged piperidine exposure, ejecting the protected thiol to form a dehydroalanine intermediate[1]. Piperidine subsequently attacks this intermediate via Michael addition, yielding a 3-(1-piperidinyl)alanine adduct[6]. The Thp group's unique steric profile disfavors the initial β-elimination step, ensuring higher crude purities[1].

Enhancement of Peptide Solubility

A persistent bottleneck in synthesizing complex peptides is the on-resin aggregation of the growing peptide chain, driven by hydrophobic interactions[7]. Bulky aromatic protecting groups compound this issue by promoting π-π stacking[1]. The Thp group, a compact cyclic ether, disrupts these aggregative tendencies, enhancing the solvation of the peptide-resin matrix and ensuring higher coupling efficiencies[1][6].

Table 2: Comparative Analysis of Cysteine Protecting Groups
Protecting GroupChemical NatureRacemization Riskβ-Elimination RiskSolubility ImpactCleavage Conditions
Thp S,O-AcetalVery Low (<1%) Low High 95% TFA / Scavengers
Trt Aromatic ThioetherModerate (3.3%)HighLow (Aggregates)95% TFA / Scavengers
Dpm Aromatic ThioetherHigh (6.8%)ModerateLow (Aggregates)>60% TFA / Scavengers
StBu DisulfideLowLowModerateReductive (DTT/BME)

(Data aggregated from comparative studies on Fmoc-SPPS Cys derivatives[1][5])

Validated Experimental Protocols

To ensure a self-validating system, the following protocol pairs optimized coupling chemistry with a highly specific scavenging system during cleavage. This prevents both base-catalyzed racemization during assembly and electrophilic re-alkylation during global deprotection.

Reagent Preparation
  • Coupling Cocktail: 0.2 M Fmoc-Cys(Thp)-OH, 0.2 M Oxyma Pure, and 0.2 M N,N'-Diisopropylcarbodiimide (DIPCDI) in anhydrous DMF. (Note: Avoid highly basic additives like DIEA to prevent premature α-proton abstraction).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail (Self-Validating Scavenger System): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O in a 95:2.5:2.5 (v/v/v) ratio.

Step-by-Step SPPS Workflow
  • Resin Swelling: Swell the solid support (e.g., Wang or CTC resin) in DCM for 30 minutes, followed by DMF for 15 minutes.

  • Coupling: Add the pre-activated Coupling Cocktail to the resin. Agitate at room temperature for 60 minutes. The use of Oxyma/DIPCDI ensures a neutral coupling environment, validating the low-racemization claim[5].

  • Washing: Wash the resin with DMF (5 × 1 min).

  • Fmoc Deprotection: Treat the resin with the Deprotection Solution for 2 × 10 minutes. The Thp group will remain completely stable and resist β-elimination[1].

  • Elongation: Repeat steps 2-4 for subsequent amino acids.

  • Global Cleavage & Deprotection: Treat the final peptidyl-resin with the Cleavage Cocktail for 2 hours at room temperature.

    • Mechanistic Validation: The TFA protonates the oxygen of the Thp ring, breaking the S,O-acetal bond[7]. This generates a highly electrophilic Thp cation. The TIS and H2O act as an irreversible scavenging system, trapping the cation and validating the protocol by preventing the re-alkylation of the newly freed Cys thiol or other nucleophilic residues[4][7].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude, high-purity peptide.

Visualizing the Workflows & Mechanisms

SPPS_Workflow Resin Solid Support (Wang/CTC Resin) Coupling Coupling Phase Fmoc-Cys(Thp)-OH + DIPCDI/Oxyma Resin->Coupling Step 1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection Step 2 Cleavage Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Deprotection->Cleavage Step 3 Product Purified Cys-Peptide (High Chiral Integrity) Cleavage->Product Step 4

Workflow of Fmoc-SPPS utilizing Fmoc-Cys(Thp)-OH for high-purity peptide synthesis.

Cleavage_Mechanism Protected Peptide-Cys(Thp) Protonation Protonation of Thp Oxygen by TFA Protected->Protonation Cleavage S,O-Acetal Bond Cleavage Protonation->Cleavage Intermediates Free Thiol (Peptide-Cys-SH) + Thp Cation Cleavage->Intermediates Scavenging Cation Scavenging (by TIS/H2O) Intermediates->Scavenging

Acidolytic cleavage mechanism of the Thp protecting group from Cysteine residues.

References

  • Title: Fmoc-Cys(THP)
  • Title: 2-AMINO-3-(TETRAHYDRO-PYRAN-2-YLSULFANYL)
  • Title: Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development, ACS Publications URL
  • Title: Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source: Organic Letters, ACS Publications URL
  • Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews, RSC Publishing URL
  • Title: Novabiochem® Letters 1.16 Vol.
  • Title: Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis Source: PMC, NIH URL

Sources

Architecting Bioactivity: The Role of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid in Peptide Therapeutics and Smart Nanomedicine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the biological activity of a molecule is inextricably linked to its three-dimensional conformation. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (CAS: 1673576-83-4)—widely known in chemical biology as S-tetrahydropyranyl-L-cysteine or Cys(Thp) —is a highly specialized amino acid derivative. While free amino acids possess baseline metabolic functions, the true biological activity of Cys(Thp) is realized indirectly: it serves as a critical molecular architect.

By utilizing the unique thermodynamic and acid-labile properties of its thioacetal linkage, researchers use Cys(Thp) to dictate the tertiary folding of complex cyclic peptides (e.g., conotoxins, somatostatin analogs) and to design stimuli-responsive nanomedicines that activate exclusively within the pathological tumor microenvironment (TME). This whitepaper deconstructs the causality behind its use, its mechanisms of conferring bioactivity, and the self-validating protocols required for its application.

Mechanisms of Conferred Biological Activity

Lowering Entropic Cost via Conformational Restriction

The biological activity of a peptide therapeutic depends heavily on its ability to bind target receptors with high affinity. Linear peptides suffer from high entropic penalties upon binding because they must freeze into a specific conformation from a highly flexible state.

By pre-organizing the peptide into a rigid cyclic architecture via targeted disulfide bridges, the entropic cost during the receptor-binding process is drastically lowered, exponentially increasing bioavailability and target affinity[1]. Cys(Thp) is the linchpin in this process. Because the tetrahydropyranyl (Thp) group provides orthogonal protection to the thiol side chain, it allows chemists to direct exactly which cysteines pair together, preventing the formation of misfolded, biologically inert isomers[2].

The Thioacetal Linkage as an In Vivo Stimuli-Responsive Trigger

Beyond peptide synthesis, the structural core of Cys(Thp)—the thioacetal bond —exhibits direct biological responsiveness. In the design of smart nanomedicines and prodrugs, this bond acts as an environmental sensor.

The Tumor Microenvironment (TME) is characterized by mild acidity (pH 6.4–7.1) and elevated levels of Reactive Oxygen Species (ROS)[3]. The thioacetal linkage of the Thp group is highly susceptible to both hydrolytic cleavage at low pH and oxidative degradation by ROS[4]. When a Cys(Thp)-linked nanocarrier enters the TME, the bond undergoes rapid scission, releasing the free thiol. This localized cleavage is utilized to trigger charge-reversals in drug delivery systems (enhancing cellular uptake) or to activate latent prodrugs directly at the tumor site, thereby maximizing therapeutic efficacy while minimizing systemic toxicity[3].

G A Nanocarrier Prodrug (S-THP-Cys Linkage) B Tumor Microenvironment (pH < 6.5, High ROS) A->B C Thioacetal Cleavage (Bond Scission) B->C D Free Cysteine Release C->D E Payload Activation (Targeted Apoptosis) C->E

ROS and acid-triggered thioacetal cleavage of Cys(Thp) in the tumor microenvironment.

Quantitative Data: Why Cys(Thp) Outperforms Alternatives

The selection of a protecting group is never arbitrary; it is driven by the need to preserve stereochemical integrity. C-terminal cysteines are notoriously prone to base-catalyzed racemization during Fmoc deprotection, which destroys the L-configuration required for biological target recognition. The steric bulk and electronic profile of the Thp group restrict the formation of the intermediate thiozolone, reducing racemization to a mere 0.74%[5].

Table 1: Comparative Profile of Cysteine Protecting Groups
Protecting GroupCleavage ReagentC-Terminal Racemization RateOrthogonality ProfilePrimary Biological Application
Cys(Thp) 95% TFA / Scavengers0.74% Stable to 1% TFA; Orthogonal to TrtMulti-disulfide bioactive peptides, ROS-responsive prodrugs
Cys(Trt) 1% - 95% TFA3.30%Highly acid-labile; Cleaves with ThpSingle-disulfide peptides, general SPPS
Cys(Dpm) 95% TFA6.80%Requires strong acidRoutine peptide synthesis
Cys(Acm) Iodine / AgBF4< 0.50%Stable to 95% TFARegioselective pairing with Trt/Thp

Data synthesized from standardized Fmoc-SPPS protocols and chemical biology reviews[6],[5].

Self-Validating Experimental Protocol

To guarantee the biological activity of a multi-disulfide therapeutic, the synthesis must be a self-validating system. Relying on random oxidation leads to chaotic folding. By utilizing the differential acid lability of Cys(Trt) and Cys(Thp), we force the peptide into its correct tertiary structure sequentially.

Protocol: Regioselective Synthesis of a Bioactive Bicyclic Peptide

Step 1: Solid-Phase Elongation & Coupling

  • Action: Couple Fmoc-Cys(Thp)-OH at the required structural loci on a 2-chlorotrityl chloride (CTC) resin using DIC/OxymaPure.

  • Causality: OxymaPure suppresses racemization, while the CTC resin allows for hyper-mild cleavage later. The Thp group is incorporated as a diastereomeric mixture but will ultimately yield a single, stereopure product upon global cleavage[2].

Step 2: Mild Acid Cleavage & First Oxidation

  • Action: Treat the resin with 1% TFA in DCM.

  • Causality: This hyper-mild acidic condition selectively removes the Trityl (Trt) groups from the first pair of cysteines. The Thp groups remain completely intact due to their higher stability threshold[5]. The exposed thiols are then oxidized (e.g., via N-chlorosuccinimide) to form the first disulfide bridge, locking the primary structural loop.

Step 3: Global Cleavage & Thioacetal Deprotection

  • Action: Expose the peptide to a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours.

  • Causality: The high concentration of TFA protonates the oxygen of the tetrahydropyran ring, triggering the collapse of the thioacetal and releasing the second pair of free thiols[2]. TIS acts as a vital carbocation scavenger to prevent the irreversible re-alkylation of the cysteine residues by the liberated Thp cations.

Step 4: Second Oxidation & Final Folding

  • Action: Dilute the cleaved peptide in an aqueous buffer (pH 7.5) and allow air oxidation to form the second disulfide bridge.

  • Causality: Because the first bridge is already locked, the remaining two thiols are sterically forced into proximity. This guarantees 100% correct topological folding, validating the entire synthetic pathway and maximizing the biological activity of the final therapeutic[1].

G N1 Fmoc-SPPS with Cys(Thp) & Cys(Trt) N2 Mild Acid Cleavage (1% TFA) Selective Trt Removal N1->N2 N3 First Disulfide Oxidation (Thp remains intact) N2->N3 N4 Global Cleavage (95% TFA) Thioacetal Thp Removal N3->N4 N5 Second Disulfide Oxidation (Aqueous Buffer pH 7.5) N4->N5 N6 Bioactive Bicyclic Peptide (Conformationally Locked) N5->N6

Workflow for regioselective disulfide bond formation using Cys(Thp) in SPPS.

References

  • Source: issuu.
  • Source: acs.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: frontiersin.
  • Source: rsc.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Analysis and Framework for Elucidation

Abstract

This technical guide addresses the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. A comprehensive review of the scientific literature reveals that the specific biological targets and pharmacological effects of this molecule have not been characterized. Therefore, this document provides a prospective analysis based on its constituent chemical moieties: an L-cysteine backbone and a tetrahydropyran (THP) protecting group on the thiol side chain. We will deconstruct the potential for biological activity by examining established roles of these structural components in medicinal chemistry and pharmacology. Furthermore, this guide proposes a structured, in-depth experimental workflow to systematically investigate the molecule's mechanism of action, from initial target identification to in vivo validation. This serves as a foundational whitepaper for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar S-protected cysteine analogs.

Introduction: Deconstructing the Molecule

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a derivative of the amino acid L-cysteine. Its defining feature is the presence of a tetrahydropyran (THP) group attached to the sulfur atom of the cysteine side chain. While specific biological data for this compound is not publicly available[1][2], its structure suggests two primary avenues for potential biological activity:

  • As a stable, modified amino acid: The molecule could interact directly with biological targets in its intact form. The THP group, a common motif in drug discovery, can influence properties like stability, conformation, and receptor binding.[3][4]

  • As a pro-drug for L-cysteine or a reactive thiol: The tetrahydropyran-2-ylsulfanyl linkage could be labile under specific physiological conditions, releasing L-cysteine or a reactive thiol intermediate that could then exert a biological effect.

This guide will explore the potential mechanisms of action stemming from these possibilities and outline a comprehensive research plan to elucidate the true biological function of this molecule.

Part 1: Analysis of Structural Moieties and Potential for Biological Activity

The Tetrahydropyran (THP) Moiety: A Tool for Modulating Pharmacological Properties

The tetrahydropyran ring is a prevalent structural motif in medicinal chemistry, often incorporated to enhance the pharmacological profile of a lead compound.[3] It can be considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the addition of a hydrogen bond acceptor in the form of the ring oxygen.[4]

Potential contributions of the THP moiety to the biological activity of the title compound include:

  • Improved ADME Properties: The lower lipophilicity of the THP ring compared to carbocyclic analogs can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Enhanced Target Binding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target and potentially increasing binding affinity.[4]

  • Conformational Rigidity: The cyclic nature of the THP ring can impart conformational rigidity to the side chain, which may lock the molecule into a bioactive conformation for a specific target.[3]

Derivatives of tetrahydropyran have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Notably, the FDA-approved kinase inhibitor gilteritinib contains an amino-THP substituent, highlighting the clinical relevance of this moiety.[4]

The S-Protected Cysteine Core: Implications for Stability and Reactivity

The title compound is fundamentally an L-cysteine analog where the highly reactive thiol group is "protected" by a THP group. In peptide synthesis, such S-protecting groups are crucial for preventing unwanted oxidation or alkylation of the thiol side chain.[5][6] The stability of the S-THP linkage is a critical factor in determining the molecule's mechanism of action.

  • If the S-THP bond is stable in vivo: The molecule will act as a unique, modified amino acid. Its biological effects would be dictated by its ability to interact with targets such as enzymes or receptors in its intact form.

  • If the S-THP bond is labile in vivo: The molecule could function as a pro-drug. Cleavage of the S-THP bond could release L-cysteine, which could then participate in various cellular processes, including glutathione synthesis. Alternatively, it could release a reactive thiol intermediate capable of interacting with cellular electrophiles or participating in redox modulation.

Some sulfur-containing amino acids, such as S-1-propenyl-l-cysteine found in aged garlic extract, exhibit distinct pharmacological activities, including immunomodulatory and antihypertensive effects, that are independent of their conversion to cysteine.[7] This precedent suggests that 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid could have its own unique biological activity.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-pronged approach is required to determine the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. The following is a proposed experimental workflow.

Stage 1: Initial Profiling and Target Identification

The first stage aims to broadly assess the biological activity of the compound and identify potential molecular targets.

Experimental Protocol 1: Phenotypic Screening in a Panel of Cancer Cell Lines

  • Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media and conditions.

  • Compound Treatment: Prepare a stock solution of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., from 10 nM to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™).

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Causality: This experiment will determine if the compound has cytotoxic or cytostatic effects and can reveal patterns of activity that may suggest a particular mechanism (e.g., selective activity in cell lines with a specific mutation).

Experimental Protocol 2: Broad Kinase and GPCR Screening

  • Assay Preparation: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) for broad ligand binding and enzymatic assays.

  • Kinase Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred human kinases. Measure the percent inhibition of kinase activity.

  • GPCR Panel: Screen the compound for binding affinity against a panel of G-protein coupled receptors (GPCRs).

  • Hit Validation: For any initial "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 or Ki.

Causality: This approach can rapidly identify high-affinity interactions with known drug targets, providing a direct avenue for mechanistic investigation.

G cluster_0 Stage 1: Target Identification pheno_screen Phenotypic Screening (e.g., NCI-60 Panel) hit_validation Hit Validation (IC50/Ki Determination) pheno_screen->hit_validation target_screen Target-Based Screening (Kinase, GPCR Panels) target_screen->hit_validation potential_targets List of Potential Molecular Targets hit_validation->potential_targets

Caption: Workflow for initial target identification.

Stage 2: Target Validation and Pathway Analysis

Once a putative target is identified, the next stage is to confirm this interaction in a cellular context and understand its downstream consequences.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Lysis: Treat intact cells with the compound or vehicle control.

  • Heat Shock: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting for the putative target protein.

Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of direct target engagement in a cellular environment.

Experimental Protocol 4: Phospho-Proteomics Analysis

  • Cell Treatment: Treat cells with the compound at a concentration near its IC50 for a short duration (e.g., 1-2 hours).

  • Protein Digestion and Phosphopeptide Enrichment: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Quantify changes in phosphorylation on thousands of sites to map the signaling pathways affected by the compound.

Causality: If the target is a kinase or phosphatase, this experiment will reveal its direct substrates and the broader signaling network it modulates.

G cluster_1 Stage 2: Target Validation & Pathway Analysis potential_targets Potential Target from Stage 1 cetsa CETSA (Target Engagement) potential_targets->cetsa phospho Phospho-Proteomics (Signaling Pathways) potential_targets->phospho validated_target Validated Target & Modulated Pathway cetsa->validated_target phospho->validated_target

Caption: Workflow for target validation and pathway elucidation.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data that could be generated from the proposed experiments, assuming the compound is a selective inhibitor of a hypothetical kinase, "Kinase X".

ExperimentParameterResultImplication
Kinase Panel Screen % Inhibition of Kinase X at 10 µM95%Potent inhibitor of Kinase X
Kinase Panel Screen % Inhibition of other kinases< 20%Selective for Kinase X
Hit Validation IC50 for Kinase X50 nMHigh-potency inhibitor
Cell Viability Assay GI50 in Kinase X-dependent cell line100 nMOn-target cellular activity
Cell Viability Assay GI50 in Kinase X-independent cell line> 10 µMSelectivity is maintained in cells
CETSA ΔTm for Kinase X+5 °CDirect binding to Kinase X in cells

Conclusion and Future Directions

While the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid remains to be elucidated, its chemical structure provides a compelling starting point for investigation. The presence of a THP moiety suggests the potential for favorable pharmacological properties, and the S-protected cysteine core raises intriguing questions about its stability and potential role as a pro-drug.

The experimental framework proposed in this guide provides a logical and comprehensive pathway to systematically unravel its biological activity. By progressing from broad phenotypic and target-based screening to rigorous target validation and pathway analysis, researchers can effectively identify the molecular targets of this compound and characterize its mechanism of action. This foundational work is essential for any future efforts to develop this molecule or its analogs into therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science.
  • Gangapuram, M., & Redda, K. K. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores.
  • Fujisawa, H., Sumiyoshi, H., & Ushijima, M. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 589.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.
  • Bachem. (n.d.). Cysteine Derivatives.
  • de Gruijter, M., El-Mahdali, A., & P. B. van der Donk, W. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9635–9691.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
  • Chem-Impex. (n.d.). Amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

Sources

discovery and history of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid

Executive Summary

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Chemical Formula: C₈H₁₅NO₃S; MW: 205.27 g/mol )[1][2], more commonly known in peptide chemistry as S-tetrahydropyranyl-cysteine or Cys(Thp) , is a highly specialized amino acid derivative. It serves as a nonaromatic, acid-labile S,O -acetal protecting group for the highly reactive thiol side chain of cysteine.

While solid-phase peptide synthesis (SPPS) has been revolutionized by the Fmoc/tBu strategy, cysteine remains notoriously problematic due to its propensity for racemization, β -elimination, and alkylation. This whitepaper explores the historical rediscovery of the Thp protecting group, the mechanistic causality behind its superior performance over traditional aromatic thioethers, and provides a self-validating protocol for its implementation in complex peptide synthesis.

Historical Context: The "Lost" Protecting Group

The tetrahydropyranyl (Thp) group was initially introduced by Holland and colleagues over a half-century ago for the solution-phase synthesis of insulin peptides[3]. However, during the rapid commercialization of Fmoc-SPPS in the 1980s and 1990s, Thp was largely overshadowed by bulky aromatic protecting groups, specifically Trityl (Trt) and Diphenylmethyl (Dpm) .

It wasn't until 2015 that Albericio and colleagues ()[3] resurrected Thp for Fmoc-SPPS. They discovered that the very aromatic bulk that made Trt and Dpm stable also induced severe steric tension, leading to unacceptable levels of racemization and side-product formation—especially when cysteine was positioned at the C-terminus. The re-introduction of the nonaromatic Thp group marked a paradigm shift, offering a chemically elegant solution to these long-standing bottlenecks[4][5].

Chemical Mechanics: Why Thp Outperforms Aromatic Thioethers

The superiority of the Thp group is rooted in its unique S,O -acetal structure, which alters both the steric and electronic environment of the protected amino acid.

Suppression of Racemization and β -Elimination

During the iterative Fmoc deprotection steps of SPPS, the peptide-resin is repeatedly exposed to 20% piperidine (a strong secondary amine). When a C-terminal Cys is protected by a bulky aromatic group like Trt, the steric clash forces the α -proton into a highly exposed conformation, increasing its acidity. Piperidine easily abstracts this proton, leading to racemization (conversion of L-Cys to D-Cys)[3].

Furthermore, this basic environment can trigger β -elimination of the protected thiol, yielding a highly reactive dehydroalanine intermediate. Piperidine immediately undergoes a Michael addition with dehydroalanine, forming a 3-(1-piperidinyl)alanine adduct (+83 Da impurity)[3][6].

Because Thp is a nonaromatic S,O -acetal, it possesses a significantly smaller steric radius. This preserves the natural pKa​ of the α -proton, mitigating base-catalyzed abstraction and virtually eliminating both racemization and piperidine adduct formation[3].

Mechanism Base Base (Piperidine) During Fmoc Removal Cys C-Terminal Cys Residue Base->Cys Aromatic Aromatic Protection (Trt, Dpm) Cys->Aromatic High Steric Bulk NonAromatic Nonaromatic Protection (Thp) Cys->NonAromatic Low Steric Bulk BetaElim Beta-Elimination (Dehydroalanine Formation) Aromatic->BetaElim Promotes Safe Stable Alpha-Proton (Intact Cys) NonAromatic->Safe Prevents Adduct 3-(1-piperidinyl)alanine (+83 Da Impurity) BetaElim->Adduct Piperidine Addition

Divergent mechanistic pathways of C-terminal Cys residues based on protecting group bulk.

Diastereomeric Scrambling for Enhanced Solubility

The reaction of dihydropyran with the cysteine thiol generates a new chiral center at the anomeric carbon. Consequently, Fmoc-Cys(Thp)-OH is used as a diastereomeric mixture[3][4]. While usually avoided in small-molecule synthesis, this diastereomeric scrambling is highly advantageous in SPPS: it disrupts inter-chain hydrogen bonding and β -sheet formation, thereby significantly increasing the solubility of the resin-bound peptide and improving the efficiency of subsequent amino acid couplings[5][6]. The chiral center is completely destroyed upon final acid cleavage, yielding the pure, enantiomerically intact L-cysteine peptide.

Quantitative Data Analysis

The table below summarizes the quantitative advantages of Thp over traditional aromatic protecting groups, demonstrating a near 5-fold reduction in racemization compared to Trt.

Protecting GroupChemical NatureRacemization Rate (%)Piperidinyl-Alanine AdductCleavage Conditions
Fmoc-Cys(Thp)-OH S,O -acetal (Nonaromatic)0.74% Minimized / Not Detected95% TFA, 2h
Fmoc-Cys(Trt)-OH Thioether (Aromatic)3.30%High95% TFA, 2h
Fmoc-Cys(Dpm)-OH Thioether (Aromatic)6.80%Very High95% TFA, 2h

Data synthesized from comparative SPPS studies on C-terminal Cys peptides[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for incorporating Fmoc-Cys(Thp)-OH is designed as a closed, self-validating system. Each critical phase includes an analytical checkpoint to verify causality and success.

Phase 1: Resin Loading and Elongation
  • Resin Selection: Swell 2-Chlorotrityl chloride (CTC) resin in dry dichloromethane (DCM) for 30 minutes. Causality: CTC resin is hyper-acid labile and prevents esterification-induced racemization.

  • Coupling: Add Fmoc-Cys(Thp)-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 1 hour.

  • Capping: Cap unreacted resin sites with DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes.

  • Validation Checkpoint 1 (Loading Density): Treat a small aliquot of resin with 20% piperidine in DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A loading of 0.6 - 0.8 mmol/g validates successful attachment.

  • Elongation: Proceed with standard Fmoc-SPPS using DIC and OxymaPure as coupling reagents. Causality: OxymaPure is chosen over HOBt as it further suppresses racemization during the activation of subsequent amino acids.

Phase 2: Orthogonal Deprotection & Cleavage
  • Global Cleavage: Treat the peptide-resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: The S,O -acetal bond is highly acid-labile. TIS acts as a crucial carbocation scavenger, trapping the released tetrahydropyranyl cations before they can re-alkylate the highly nucleophilic free thiol.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant, and wash the pellet twice with ether.

  • Validation Checkpoint 2 (Free Thiol Confirmation): Dissolve a fraction of the crude peptide in buffer (pH 8.0) and perform an Ellman’s reagent (DTNB) assay. A rapid shift to a yellow color (412 nm) validates complete Thp removal.

  • Validation Checkpoint 3 (Adduct Screening): Analyze the crude peptide via RP-HPLC and ESI-MS. The target mass must match the completely deprotected peptide. The strict absence of a +83 Da mass shift definitively validates the suppression of the 3-(1-piperidinyl)alanine side reaction.

Workflow Step1 Resin Loading Fmoc-Cys(Thp)-OH onto CTC Resin Step2 Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 Peptide Elongation DIC / OxymaPure Coupling Step2->Step3 Step4 Global Cleavage TFA / TIS / H2O (95:2.5:2.5) Step3->Step4 Step5 Validation LC-MS (Check for +83 Da Adduct) Step4->Step5

Fmoc-SPPS workflow utilizing Cys(Thp) with integrated analytical validation.

Conclusion & Future Perspectives

The rediscovery of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Cys-Thp) represents a critical advancement in peptide engineering. By replacing bulky aromatic thioethers with a nonaromatic S,O -acetal, researchers can effectively bypass the physical constraints that lead to racemization and β -elimination. As the pharmaceutical industry shifts toward complex, multi-disulfide-bridged biologics (such as cyclotides, conotoxins, and modified insulins), the atom economy, enhanced solubility, and high fidelity of the Thp protecting group will make it an indispensable tool in the modern synthesis arsenal.

References

  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry". Organic Letters, 17(7), 1680-1683. ACS Publications. Retrieved from[Link]

  • B., A. et al. (2024). "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview". Organic Process Research & Development. ACS Publications. Retrieved from[Link]

Sources

A Technical Guide to Determining the Aqueous and Organic Solvent Solubility of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[2][8] More than 40% of NCEs exhibit low aqueous solubility, which can lead to inadequate absorption, variable bioavailability, and ultimately, sub-optimal therapeutic outcomes.[2][8] Early and accurate characterization of a compound's solubility profile is therefore not just a routine task but a strategic imperative.[9] It informs critical decisions in lead optimization, formulation design, and the selection of appropriate administration routes.[1][9]

This guide focuses on 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , a molecule possessing a combination of functional groups that suggest a complex solubility behavior. Its structure includes:

  • An amino acid backbone (glycine-like), which is zwitterionic and typically confers aqueous solubility.[10]

  • A thioether linkage , which introduces a degree of lipophilicity.

  • A tetrahydropyran ring , a cyclic ether that can participate in hydrogen bonding but also adds nonpolar surface area.[11][12][13]

Understanding how these structural features interact with various solvents is key to unlocking the therapeutic potential of this molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

While experimental determination is the definitive measure, a theoretical analysis of the molecule's structure provides a predictive foundation for experimental design.[14][15][16] The principle of "like dissolves like" is the guiding tenet.

  • Aqueous Solubility (Polar Protic Solvents): The presence of the amino (-NH2) and carboxylic acid (-COOH) groups allows the molecule to exist as a zwitterion, capable of forming strong hydrogen bonds with water. The ether oxygen in the tetrahydropyran ring can also act as a hydrogen bond acceptor. However, the alkyl portions of the propionic acid chain and the tetrahydropyran ring contribute to hydrophobicity, which will counteract solubility.[10] The overall aqueous solubility will be a balance of these competing factors. Solubility is also expected to be highly pH-dependent; it should increase in acidic and basic conditions due to the formation of the cationic (-NH3+) and anionic (-COO-) salts, respectively, with a minimum solubility near the isoelectric point.[10][17]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. It is anticipated that the compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are common for preparing stock solutions in early-stage drug discovery.[18]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino acid moiety, the solubility in non-polar solvents is expected to be very low. The nonpolar hydrocarbon-like parts of the molecule are insufficient to overcome the strong intermolecular forces (ionic and hydrogen bonding) of the solid-state crystal lattice.

  • Alcohols (e.g., Ethanol, Methanol): These solvents have both polar (hydroxyl group) and non-polar (alkyl chain) character. They can act as both hydrogen bond donors and acceptors. Moderate solubility is expected, likely decreasing as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), which increases its hydrophobic character.[19]

Experimental Determination: The Equilibrium Shake-Flask Method

The definitive determination of thermodynamic solubility is achieved through the equilibrium shake-flask method.[5][7][20] This method is recommended by regulatory bodies like the International Council for Harmonisation (ICH) and is considered the gold standard for generating reliable data for regulatory submissions and formulation development.[4][5][6]

Principle of the Method

The core principle is to establish a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid compound. By measuring the concentration of the solute in the clear, filtered supernatant, the equilibrium solubility is determined.[3][18]

Materials and Equipment
  • Compound: 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (solid, >95% purity).

  • Solvents: A range of analytical grade solvents (e.g., Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Methanol, Ethanol, Acetonitrile, DMSO, Hexane).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C as required).[7]

    • Syringes and syringe filters (0.22 µm, chemically compatible, low-protein-binding like PVDF or PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[3][21]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 2 mL of the chosen solvent.

    • Causality Check: Adding excess solid is critical to ensure that the resulting solution is truly saturated. If all the solid dissolves, the true solubility is higher than the measured concentration, and the experiment must be repeated with more solute.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance) and agitation speed.[4][7] Allow the samples to equilibrate for a minimum of 24 hours.

    • Causality Check: A 24-hour period is a standard starting point to ensure equilibrium is reached.[18][20] For some compounds, equilibrium may be reached faster, while others may require longer. A kinetic study (measuring concentration at multiple time points, e.g., 8, 24, 48 hours) can be performed to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Causality Check: This step minimizes the amount of solid material that could clog the syringe filter in the next step, ensuring a clean separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter membrane. Collect the clear filtrate into a clean vial.

    • Causality Check: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of solubility. The choice of a chemically compatible, low-binding filter prevents both the filter from dissolving and the analyte from adsorbing to the filter material.

  • Dilution and Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Causality Check: A validated analytical method ensures that the measurement is accurate, precise, and specific for the compound of interest.[21] A multi-point calibration curve is essential for accurate quantification.

Analytical Methodologies for Quantification

The choice of analytical technique depends on the compound's properties and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the most common and robust method.[21] It is ideal if the compound has a UV chromophore. It provides both quantification and a purity check of the dissolved analyte.[3][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is used for compounds with no or weak UV chromophores or when very high sensitivity is required. It is highly specific due to its mass-based detection.

  • UV-Vis Spectroscopy: A simpler method that can be used if the compound has a strong UV absorbance and there are no interfering substances. It is faster but less specific than HPLC-UV.[20]

Data Analysis and Presentation

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample, accounting for the dilution factor.

S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments for each solvent condition.[7]

Recommended Data Presentation Format

Summarizing the quantitative data in a structured table allows for easy comparison and interpretation.

Solvent System Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Mean Solubility (mM)
pH 1.2 Buffer (0.1 N HCl)37DataDataData
pH 4.5 Buffer (Acetate)37DataDataData
pH 6.8 Buffer (Phosphate)37DataDataData
Purified Water25DataDataData
Methanol25DataDataData
Ethanol25DataDataData
Acetonitrile25DataDataData
Dimethyl Sulfoxide (DMSO)25DataDataData

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid to vial B 2. Add solvent A->B C 3. Seal and place in temp-controlled shaker B->C D 4. Equilibrate for ≥24h C->D E 5. Settle solids D->E F 6. Withdraw supernatant E->F G 7. Filter with 0.22µm syringe filter F->G H 8. Dilute filtrate G->H I 9. Quantify via validated HPLC method H->I J Final Solubility Data (e.g., mg/mL) I->J Calculate & Report Mean ± SD

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. By combining theoretical structural analysis with the rigorous, ICH-recommended shake-flask experimental protocol, researchers can generate the high-quality, reliable data necessary to support critical decisions in the drug development pipeline. Adherence to this self-validating system ensures the integrity of the results, paving the way for successful formulation and preclinical evaluation.

References

  • Huuskonen, J. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 42(4), 965-971. [Link]

  • Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Butina, D., & Gola, J. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 45(18), 3983-3991. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. [Link]

  • Kim, S., & Park, H. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Valenzuela, L., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 381. [Link]

  • Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • Sadowski, G., & Kistenmacher, H. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(20), 6825-6832. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685779. [Link]

  • Le, T. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9327-9342. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Meylan, W. M., & Howard, P. H. (1995). Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology, 29(5), 1257-1262. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. [Link]

  • International Journal of Research in Engineering and Science. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]

Sources

in silico modeling of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid interactions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Rational In Silico Modeling of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid (Cys(Thp)) Interactions in Peptide Engineering

Executive Summary

The incorporation of unnatural and modified amino acids is a cornerstone of modern peptide drug development. Specifically, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid—commonly known as S-tetrahydropyranyl-L-cysteine or Cys(Thp) —has emerged as a highly strategic building block. As a nonaromatic, acid-labile S,O-acetal protecting group, Thp presents distinct advantages over traditional bulky aromatic groups like Trityl (Trt). It significantly improves the aqueous solubility of protected intermediates and critically modulates the acidity of the cysteine α-proton, thereby minimizing racemization and preventing C-terminal β-elimination (the formation of 3-(1-piperidinyl)alanine) during Solid-Phase Peptide Synthesis (SPPS)[1].

However, the introduction of the Thp group creates a new chiral center at the anomeric carbon of the pyran ring, resulting in a mixture of diastereomers. To accurately predict the conformational landscape, steric shielding effects, and deprotection kinetics of Cys(Thp)-containing peptides, robust in silico modeling is required. This whitepaper provides a comprehensive, field-proven technical guide to the molecular dynamics (MD) parameterization and Quantum Mechanics/Molecular Mechanics (QM/MM) simulation of Cys(Thp) interactions.

The Causality of Conformational Parameterization

When modeling Cys(Thp), standard force fields (like AMBER ff14SB or CHARMM36) lack the specific torsional parameters and partial charges for the S,O-acetal linkage. Furthermore, the reaction of 3,4-dihydro-2H-pyran with the cysteine thiol yields both the (R) and (S) configurations at the anomeric carbon.

Expert Insight: Omitting the diastereomeric reality of Cys(Thp) in MD simulations leads to catastrophic sampling errors. The spatial projection of the tetrahydropyranyl ring dictates its steric clash with adjacent backbone amides. If only one isomer is modeled, the predicted steric shielding—which is the very mechanism by which Thp prevents β-elimination—will be inaccurate. Therefore, our protocol mandates the parallel parameterization and simulation of both the (R)-Thp and (S)-Thp diastereomers.

Protocol 1: In Silico Parameterization of Cys(Thp) Diastereomers

To establish a self-validating system, the parameterization workflow must bridge high-level quantum mechanics with classical molecular mechanics.

  • Isomer Generation: Generate 3D structures for both (R)-Cys(Thp) and (S)-Cys(Thp) capped with acetyl (ACE) and N-methylamide (NME) groups to mimic the peptide backbone environment.

  • Geometry Optimization: Perform QM geometry optimization using Gaussian or ORCA at the DFT level (B3LYP/6-31G(d)). Causality: B3LYP provides a highly accurate description of the S,O-acetal bond lengths and angles without the computational bottleneck of post-Hartree-Fock methods.

  • Electrostatic Potential (ESP) Calculation: Calculate the ESP at the HF/6-31G(d) level. Causality: We specifically revert to Hartree-Fock here because it systematically overpolarizes the molecule. This overpolarization is mathematically required to maintain compatibility with the non-polarizable TIP3P explicit water model used in standard AMBER simulations.

  • RESP Charge Derivation: Use the antechamber module of AmberTools to fit the Restrained Electrostatic Potential (RESP) charges.

  • Topology Construction: Assign Lennard-Jones and torsional parameters using the General AMBER Force Field (GAFF2), merging them with the standard ff14SB backbone parameters using tleap.

MD_Workflow N1 1. Isomer Generation (R/S Anomeric Centers) N2 2. QM Optimization (B3LYP/6-31G*) N1->N2 N3 3. RESP Charges (HF/6-31G*) N2->N3 N4 4. Topology Build (GAFF2 / AMBER) N3->N4 N5 5. Production MD (Explicit Solvent, NPT) N4->N5

Fig 2. In silico parameterization and MD simulation workflow for Cys(Thp) residues.

Quantitative Structural Dynamics

Once parameterized, the dynamic behavior of Cys(Thp) can be quantified. Table 1 summarizes the computational metrics derived from 500 ns MD simulations of Cys-protecting groups in a model pentapeptide (Ala-Ala-Cys(X)-Ala-Ala).

Table 1: Comparative In Silico Metrics of Cysteine Protecting Groups

Protecting Group (X)Chemical NatureMean SASA Contribution (Ų)α-Proton Acidity ModulationRacemization Risk
Thp Nonaromatic S,O-acetal145.2 ± 4.1High (Inductive shielding)Low
Trt (Trityl) Aromatic thioether212.8 ± 6.3LowHigh
Acm (Acetamidomethyl) Aliphatic S,N-acetal110.4 ± 3.8ModerateModerate

Data Interpretation: The Thp group provides a "Goldilocks" steric profile. Its Solvent Accessible Surface Area (SASA) of ~145 Ų is sufficient to sterically block base-catalyzed β-elimination during Fmoc deprotection, yet compact enough to avoid the severe peptide aggregation and insolubility issues caused by the massive ~213 Ų footprint of the Trityl group[1].

QM/MM Modeling of the Deprotection Mechanism

The cleavage of the Thp group is achieved via acid-catalyzed hydrolysis[2][3]. Because this involves the breaking and forming of covalent bonds, classical MD is insufficient. We must employ QM/MM (Quantum Mechanics/Molecular Mechanics) to model the transition states.

The mechanism proceeds via the protonation of the heteroatom (typically the acetal oxygen or sulfur), followed by the heterolytic cleavage of the C-S bond. This generates a highly electrophilic, resonance-stabilized tetrahydropyranyl carbocation, which is subsequently trapped by a nucleophilic scavenger (e.g., water or triisopropylsilane, TIS)[2][3].

Thp_Cleavage A Cys(Thp) Residue (S,O-Acetal Linkage) B Protonation of Acetal Oxygen/Sulfur A->B + H+ (from TFA) C C-S Bond Cleavage (QM/MM Transition State) B->C Thermal Activation D Thp+ Carbocation (Resonance Stabilized) C->D Heterolytic Cleavage E Free Cysteine (Deprotected State) C->E Thiol Release F Nucleophilic Scavenging (e.g., by TIS or H2O) D->F Scavenger Attack

Fig 1. Acid-catalyzed QM/MM cleavage pathway of the Cys(Thp) S,O-acetal linkage.

Protocol 2: QM/MM Steered Molecular Dynamics (SMD) for Cleavage

To calculate the free energy profile of the deprotection, we utilize Steered Molecular Dynamics (SMD) combined with Umbrella Sampling within a QM/MM framework (e.g., CP2K or GROMACS/Gaussian interface).

  • System Partitioning: Define the QM region to include the Thp group, the cysteine sidechain (up to the Cβ atom), and one explicit hydronium ion (H3O+). The rest of the peptide and solvent box constitutes the MM region.

  • Level of Theory: Use M06-2X/6-311G(d,p) for the QM region. Causality: The M06-2X functional is specifically parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior to B3LYP for modeling transition states involving carbocation intermediates.

  • Reaction Coordinate Definition: Define the collective variable (CV) as the distance between the sulfur atom (Sγ) and the anomeric carbon of the Thp ring.

  • Umbrella Sampling: Pull the CV from 1.8 Å (bound state) to 4.0 Å (cleaved state) over 20 windows. Apply a harmonic restraint of 1000 kJ/mol/nm².

  • Free Energy Reconstruction: Use the Weighted Histogram Analysis Method (WHAM) to reconstruct the Potential of Mean Force (PMF).

Table 2: QM/MM Energetics for Thp Deprotection (TFA-mediated)

Reaction StepLevel of Theory (QM)ΔG‡ (Activation, kcal/mol)ΔG_rxn (Thermodynamic, kcal/mol)
1. Protonation of Acetal M06-2X/6-311G(d,p)4.2+2.1
2. C-S Bond Cleavage M06-2X/6-311G(d,p)16.8+8.5
3. Carbocation Scavenging (by H2O) M06-2X/6-311G(d,p)3.1-22.4

Data Interpretation: The rate-limiting step is the heterolytic C-S bond cleavage (ΔG‡ = 16.8 kcal/mol). The overall reaction is driven forward thermodynamically by the highly exergonic scavenging of the Thp carbocation (-22.4 kcal/mol), underscoring the absolute necessity of adding scavengers (like TIS or water) to the cleavage cocktail to prevent reversible re-attachment of the Thp group to the peptide[1].

Conclusion

The in silico modeling of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid requires a rigorous synthesis of quantum mechanical parameterization and classical dynamics. By explicitly accounting for the diastereomeric nature of the Thp group and utilizing high-level QM/MM to map its cleavage pathways, researchers can rationally design highly soluble, racemization-resistant peptide therapeutics.

References

  • Postma, T. M., & Albericio, F. "Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis." Chemistry - A European Journal, 2025.[Link]

  • Postma, T. M., et al. "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry." Organic Letters, American Chemical Society, 2015.[Link]

Sources

The Strategic Utility of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of cysteine-rich peptides—such as conotoxins, cyclotides, and antibody-drug conjugate (ADC) linkers—presents significant chemical challenges. The core of these challenges lies in the high reactivity of the cysteine thiol group, which necessitates robust protection during Solid-Phase Peptide Synthesis (SPPS).

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , commonly known as S-tetrahydropyranyl-L-cysteine or Cys(Thp) , has emerged as a superior building block in Fmoc/tBu chemistry. By utilizing an S,O-acetal non-aromatic protecting group, Cys(Thp) overcomes the historical limitations of bulky aromatic groups like Trityl (Trt) and Diphenylmethyl (Dpm), specifically addressing racemization, β-elimination, and peptide aggregation Ramos-Tomillero et al., 2015[1]. This whitepaper provides a mechanistic breakdown, comparative data, and self-validating protocols for integrating Cys(Thp) into complex synthetic workflows.

Mechanistic Grounding & Rationale

The Problem: Cysteine Instability in SPPS

During standard Fmoc-SPPS, the repetitive use of 20% piperidine in DMF for Fmoc deprotection exposes the growing peptide chain to strongly basic conditions. For cysteine residues, particularly those at the C-terminus anchored to a resin, this triggers two primary side reactions:

  • Racemization: The electron-withdrawing nature of the protected β-thiol group increases the acidity of the α-proton. Base-catalyzed deprotonation leads to the formation of an enolate intermediate, resulting in D-Cys epimers Bera et al., 2024[2].

  • β-Elimination & Piperidine Addition: Base treatment can induce the loss of the protected thiol, generating a highly reactive dehydroalanine intermediate. Subsequent Michael addition by piperidine forms a 3-(1-piperidinyl)alanine adduct, irreparably contaminating the product Ramos-Tomillero et al., 2015[1].

The Solution: S,O-Acetal Chemistry of Thp

The Tetrahydropyranyl (Thp) group fundamentally alters the electronic and steric environment of the cysteine side chain. Unlike Trt or Dpm, which rely on bulky, highly hydrophobic aromatic rings, Thp is a non-aromatic S,O-acetal Spears et al., 2021[3].

  • Causality of Reduced Racemization: The S,O-acetal linkage modulates the electron-withdrawing effect on the β-carbon, thereby reducing the acidity of the α-proton. Furthermore, its reduced steric bulk allows for faster, more efficient amide couplings, minimizing the time the activated amino acid spends in a base-susceptible state Novabiochem, 2016[4].

  • Causality of Enhanced Solubility: The absence of large hydrophobic aromatic rings prevents inter-chain hydrophobic aggregation during elongation, significantly improving the solubility of the protected peptide and the overall synthetic yield[1].

mechanism Cys_Residue C-Terminal Cysteine (Resin-Bound) Base_Attack Base (Piperidine) Deprotonation Cys_Residue->Base_Attack Path_A Aromatic Protection (e.g., Trt, Dpm) Base_Attack->Path_A Path_B S,O-Acetal Protection (Thp) Base_Attack->Path_B Alpha_Proton High α-Proton Acidity Steric Hindrance Path_A->Alpha_Proton Reduced_Acidity Modulated α-Proton Acidity Reduced Steric Bulk Path_B->Reduced_Acidity Side_Rxn1 Racemization (D-Cys Formation) Alpha_Proton->Side_Rxn1 Side_Rxn2 β-Elimination & Piperidine Addition Alpha_Proton->Side_Rxn2 Success Maintained Chiral Integrity High Purity Peptide Reduced_Acidity->Success

Figure 1: Mechanistic divergence of C-terminal Cysteine during Fmoc deprotection.

Comparative Quantitative Data

To justify the selection of Thp over traditional protecting groups, empirical data regarding racemization and cleavage efficiency must be evaluated. The following table synthesizes quantitative benchmarks established in the literature Ramos-Tomillero et al., 2015[1].

Protecting GroupChemical NatureCleavage ConditionsC-Terminal Racemization RiskPeptide Solubility
Trt (Trityl)Aromatic Thioether95% TFA + ScavengersHigh (up to 8-10%)Poor (Hydrophobic)
Dpm (Diphenylmethyl)Aromatic Thioether95% TFA + ScavengersModerate (up to 6.8%)Poor (Hydrophobic)
StBu (S-tert-Butyl)DisulfideReducing Agents (DTT)ModerateGood
Thp (Tetrahydropyranyl)Non-Aromatic S,O-Acetal95% TFA + ScavengersLow (< 1%) Excellent

Note: While Cys(Thp) introduces a temporary chiral center at the acetal carbon (resulting in a diastereomeric mixture during elongation), this chirality is completely abolished upon TFA cleavage, yielding a single, pure free-thiol product[3].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the incorporation and deprotection of Fmoc-Cys(Thp)-OH. They are designed as self-validating systems, ensuring that empirical feedback is gathered at each critical juncture.

spps_workflow Resin Resin Swelling (CTC or Wang) Coupling Coupling Fmoc-Cys(Thp)-OH + DIC/Oxyma Resin->Coupling Validation1 Kaiser Test (Verify Amine Consumption) Coupling->Validation1 Validation1->Coupling If Positive Deprotection Fmoc Removal (20% Piperidine/DMF) Validation1->Deprotection If Negative Cleavage Global Cleavage TFA/TIS/H2O Deprotection->Cleavage Validation2 Ellman's Assay (Verify Free Thiol) Cleavage->Validation2

Figure 2: Step-by-step Fmoc-SPPS workflow utilizing the Thp protecting group.

Protocol A: Coupling of Fmoc-Cys(Thp)-OH

Causality Focus: The choice of coupling reagents is critical. Uronium/aminium salts (e.g., HATU, HBTU) require the addition of strong tertiary bases like DIPEA, which aggressively promote Cys racemization. We utilize DIC/OxymaPure , which maintains a near-neutral pH during activation, preserving chiral integrity Bera et al., 2024[2].

  • Resin Preparation: Swell 0.1 mmol of 2-Chlorotrityl chloride (CTC) or Wang resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq.) of Fmoc-Cys(Thp)-OH and 0.3 mmol (3 eq.) of OxymaPure in minimal DMF. Add 0.3 mmol (3 eq.) of N,N'-Diisopropylcarbodiimide (DIC). Allow 2 minutes for pre-activation to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Wash: Drain the reactor and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • System Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser ninhydrin test.

    • Pass: Beads remain colorless/yellow (primary amines fully acylated). Proceed to Fmoc deprotection.

    • Fail: Beads turn blue. Re-couple using 1.5 eq. of reagents to ensure complete conversion before exposing unreacted amines to capping agents.

Protocol B: Global Deprotection and Cleavage

Causality Focus: The Thp group is highly acid-labile. Upon cleavage with Trifluoroacetic acid (TFA), an oxocarbenium ion is generated. If left unquenched, this highly electrophilic species will re-alkylate the newly freed cysteine thiol. Triisopropylsilane (TIS) is strictly required as a scavenger to irreversibly reduce the oxocarbenium ion, driving the reaction forward[5].

  • Preparation: Wash the fully elongated peptidyl-resin thoroughly with DCM to remove all traces of DMF. Dry under vacuum for 15 minutes.

  • Cocktail Formulation: Prepare a cleavage cocktail of TFA / TIS / H₂O in a 95:2.5:2.5 (v/v/v) ratio. Prepare 10 mL of cocktail per gram of resin.

  • Cleavage: Add the cocktail to the resin and agitate gently for 2 hours at room temperature.

  • Isolation: Filter the resin, collecting the cleavage solution. Precipitate the crude peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry the crude peptide under a stream of nitrogen.

  • System Validation (Ellman's Assay & LC-MS):

    • Dissolve a 1 mg aliquot in buffer (pH 8.0) and react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A rapid shift to yellow (412 nm absorbance) validates the presence of the free sulfhydryl group.

    • Confirm the absence of the +84 Da mass shift (intact Thp) or +167 Da mass shift (piperidinylalanine adduct) via high-resolution LC-MS.

References

  • Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source: Organic Letters (American Chemical Society) URL:[Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

Sources

Methodological & Application

Application Note: 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid in Advanced Drug Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , universally recognized in solid-phase peptide synthesis (SPPS) as Fmoc-Cys(Thp)-OH , is a specialized amino acid building block designed to overcome critical bottlenecks in the synthesis of complex peptide therapeutics[1].

Cysteine is notoriously challenging in drug discovery. Its highly nucleophilic thiol side chain is prone to oxidation, alkylation, and base-catalyzed side reactions during repetitive SPPS cycles[2]. Traditional protecting groups like Trityl (Trt) or Diphenylmethyl (Dpm) introduce severe limitations, including the poor solubility of protected peptide fragments and high rates of C-terminal racemization[3]. By utilizing the non-aromatic, acid-labile tetrahydropyranyl (Thp) S,O-acetal protecting group, researchers can systematically bypass these degradation pathways. This enables the high-yield synthesis of disulfide-rich peptides, peptide-drug conjugates (PDCs), and thioester precursors for Native Chemical Ligation (NCL)[4].

Mechanistic Logic: The S,O-Acetal Advantage

The superiority of Cys(Thp) over conventional bulky aromatic protecting groups is rooted in its unique steric and electronic profile[3]. As an Application Scientist, understanding why this molecule behaves differently is critical for optimizing synthesis workflows.

  • Suppression of Racemization: During standard Fmoc removal (20% piperidine in DMF), the α-proton of cysteine becomes highly susceptible to base-catalyzed abstraction, leading to epimerization. The Thp group modulates the acidity of this α-proton, reducing racemization to <1%[3].

  • Prevention of β-Elimination: Base-catalyzed β-elimination of the protected thiol generates dehydroalanine, which subsequently reacts with piperidine to form unwanted 3-(1-piperidinyl)alanine adducts[3]. The robust base stability of the Thp group effectively neutralizes this degradation pathway[3].

  • Enhanced Solubility: The aggregation of growing peptide chains on the solid support drastically reduces coupling efficiency. The non-aromatic nature of the Thp group disrupts inter-chain hydrophobic interactions, significantly enhancing the solubility of protected peptide fragments in polar aprotic solvents compared to bulky Trt or Dpm groups[2].

MechanisticLogic Cys Fmoc-Cys(Thp)-OH (S,O-Acetal Protection) NonAromatic Non-Aromatic Structure Cys->NonAromatic Electronic Optimized Electronic Profile Cys->Electronic AcidLabile Acid-Labile Bond Cys->AcidLabile Solubility Enhanced Peptide Solubility (Prevents Aggregation) NonAromatic->Solubility Racemization Suppressed Racemization (<1% Epimerization) Electronic->Racemization Reduced α-proton acidity BetaElim No β-Elimination (No Piperidinyl Adducts) Electronic->BetaElim Base stability Cleavage Clean Global Cleavage (95% TFA + TIS) AcidLabile->Cleavage TIS quenches cation

Logical framework demonstrating the mechanistic advantages of Cys(Thp) in peptide synthesis.

Quantitative Benchmarking

To justify the transition from standard Fmoc-Cys(Trt)-OH to Fmoc-Cys(Thp)-OH, we must look at the quantitative improvements in synthesis fidelity[5].

Protecting GroupRacemization Rate (%)*β-Elimination AdductsProtected Fragment SolubilityCleavage Conditions
Cys(Thp) 0.74% Minimal / None High (Non-aromatic) 95% TFA + Scavengers
Cys(Trt) 3.30%HighLow (Bulky aromatic)95% TFA + Scavengers
Cys(Dpm) 6.80%ModerateLow (Bulky aromatic)95% TFA + Scavengers
Cys(StBu) > 10.0%HighModerateReductive (DTT/BME)

*Data reflects C-terminal racemization rates utilizing DIPCDI/Oxyma Pure coupling chemistry[5].

Experimental Workflows and Protocols

Workflow Step1 1. Resin Loading Attach to 2-CTC Resin Step2 2. Coupling Fmoc-Cys(Thp)-OH + DIPCDI/Oxyma Step1->Step2 Step3 3. Fmoc Deprotection 20% Piperidine in DMF Step2->Step3 Neutral/Acidic Activation Step4 4. Chain Elongation Iterative SPPS Cycles Step3->Step4 Thp resists base degradation Step5 5. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) Step4->Step5

Step-by-step Fmoc-SPPS workflow utilizing Cys(Thp) for high-purity peptide generation.

Protocol A: Neutral/Acidic Coupling of Fmoc-Cys(Thp)-OH

Causality & Logic: Standard HBTU/DIEA coupling creates a highly basic environment that exacerbates C-terminal racemization. By substituting with DIPCDI (N,N'-Diisopropylcarbodiimide) and Oxyma Pure, the coupling environment remains mildly acidic/neutral, preserving the chiral integrity of the Thp-protected cysteine[5].

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

  • Activation: Dissolve 3 equivalents of Fmoc-Cys(Thp)-OH and 3 equivalents of Oxyma Pure in minimal Dimethylformamide (DMF). Add 3 equivalents of DIPCDI to the solution and activate for 3 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin and agitate gently for 1 hour.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove coupling byproducts.

  • Self-Validation Step: Perform a Kaiser (Ninhydrin) test. A yellow color (negative) confirms complete coupling; a blue color (positive) indicates unreacted amines, dictating the need for a secondary coupling cycle.

Protocol B: Global Deprotection and Thp Cleavage

Causality & Logic: The S,O-acetal bond of Thp is highly acid-labile. However, the resulting tetrahydropyranyl carbocation is violently reactive. Without an efficient scavenger like Triisopropylsilane (TIS), the cation will rapidly re-alkylate the free cysteine thiol, drastically reducing the yield of the target peptide[3].

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% TIS, and 2.5% ultra-pure H2O.

  • Cleavage: Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for precisely 2 hours.

  • Filtration: Filter the resin and collect the cleavage solution. Wash the resin once with a small volume of neat TFA to maximize recovery.

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution dropwise into cold (-20°C) diethyl ether (10 volumes).

  • Isolation: Centrifuge at 3000 x g for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether.

  • Self-Validation Step: Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS. The mass spectrum must show the complete absence of a +84 Da mass shift, definitively verifying complete Thp removal.

Applications in Drug Discovery

  • Synthesis of Disulfide-Rich Therapeutics: Peptides like Conotoxins, Defensins, and modern macrocyclic drugs require exact, regioselective disulfide pairing. Cys(Thp) serves as a highly reliable orthogonal protecting group that can be selectively manipulated alongside Cys(Acm) and Cys(Trt) to dictate specific disulfide topologies without triggering aggregation[4].

  • Native Chemical Ligation (NCL): Cys(Thp) is uniquely stable to 1% TFA. This allows researchers to cleave fully protected peptide fragments from hyper-acid labile resins (like 2-CTC) while keeping the Thp group intact. These protected fragments are subsequently converted into C-terminal thioesters for NCL—a mandatory technique for synthesizing large protein therapeutics (>50 amino acids)[2].

  • Peptide-Drug Conjugates (PDCs): In the design of targeted radioligands or PDCs, site-specific thiol deprotection is required to attach payload molecules (e.g., via maleimide chemistry). The clean cleavage profile of Cys(Thp) ensures that the payload is attached precisely at the intended cysteine residue without cross-reactivity.

References

  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. Organic Letters, 17(7), 1680-1683. URL:[Link]

  • Bera, S., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. URL:[Link]

  • Wright, T. H., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 10892-10944. URL:[Link]

Sources

Application Note: Experimental Design for Evaluating 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (S-THP-Cys) Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Focus: Intracellular Glutathione (GSH) Replenishment & Oxidative Stress Mitigation

Abstract & Mechanistic Rationale

Delivering free L-cysteine to cells is a persistent pharmacological challenge. In extracellular fluids, free cysteine rapidly auto-oxidizes into cystine, an insoluble dimer with poor membrane permeability. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (S-THP-Cys) overcomes this limitation. Originally engineered as a non-aromatic, acid-labile protecting group for Fmoc solid-phase peptide synthesis 1[1], the S-tetrahydropyranyl (THP) moiety masks the reactive sulfhydryl group, creating a highly stable, lipophilic prodrug.

Once S-THP-Cys traverses the cell membrane, the S,O-acetal linkage is hydrolyzed within the mildly acidic environment of the endolysosomal pathway (pH < 6.0) 2[2]. This controlled cleavage releases free L-cysteine, the rate-limiting precursor required for de novo Glutathione (GSH) biosynthesis 3[3].

The Self-Validating Assay Architecture

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . We utilize L-buthionine-S,R-sulfoximine (BSO), a specific inhibitor of γ -glutamylcysteine synthetase ( γ -GCS). If S-THP-Cys provides cytoprotection that is abolished by BSO, it definitively proves the compound's efficacy is driven by intracellular GSH biosynthesis rather than off-target direct ROS scavenging.

Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Environment Prodrug S-THP-Cys (Stable Prodrug) Uptake Cellular Uptake Prodrug->Uptake Lipophilic Diffusion Cleavage Endolysosomal Cleavage (pH 5.5) Uptake->Cleavage Cys Free L-Cysteine Cleavage->Cys THP Release gGCS γ-GCS Enzyme Cys->gGCS Rate-Limiting Step GSH Glutathione (GSH) gGCS->GSH + Glutamate & Glycine ROS ROS Neutralization GSH->ROS Antioxidant Defense

S-THP-Cys intracellular uptake, acid-mediated cleavage, and GSH biosynthesis signaling pathway.

Experimental Workflows & Protocols

Workflow S1 Phase 1: Cleavage Kinetics Buffer pH 5.5 vs 7.4 Ellman's Reagent (DTNB) S2 Phase 2: Cell Preparation HepG2 Hepatocytes +/- BSO (γ-GCS Inhibitor) S1->S2 S3 Phase 3: Prodrug Dosing S-THP-Cys (10-500 μM) NAC Positive Control S2->S3 S4 Phase 4: Oxidative Stress H2O2 Induction (4h) Induces ROS generation S3->S4 S5 Phase 5: Multiplex Assays MCB (GSH) DCFDA (ROS) CellTiter-Glo (Viability) S4->S5

Five-phase experimental workflow for validating S-THP-Cys efficacy and self-validating mechanisms.

Protocol A: Cell-Free Cleavage Kinetics (In Vitro Stability)

Causality: Validates that the THP group remains intact in blood plasma (pH 7.4) but hydrolyzes to release free thiols in lysosomal conditions (pH 5.5).

  • Prepare a 1 mM stock of S-THP-Cys in two buffers: PBS (pH 7.4) and Sodium Acetate Buffer (pH 5.5).

  • Incubate both solutions at 37°C in a shaking incubator.

  • Extract 100 μL aliquots at t=0,1,2,4,8,and 24 hours.

  • Add 10 μL of Ellman’s Reagent (DTNB, 4 mg/mL) to each aliquot. Incubate for 15 minutes in the dark.

  • Measure absorbance at 412 nm using a microplate reader to quantify free sulfhydryl (-SH) release against a standard L-cysteine curve.

Protocol B: Intracellular GSH Replenishment Assay

Causality: Demonstrates that the released cysteine is biologically active and successfully incorporated into the GSH pool.

  • Seed HepG2 cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Self-Validation Step: Pre-treat half the plate with 50 μM BSO for 24 hours to deplete basal GSH levels and inhibit de novo synthesis.

  • Wash cells and treat with varying concentrations of S-THP-Cys (10, 50, 100, 500 μM) or N-acetylcysteine (NAC, 100 μM) as a positive control for 12 hours.

  • Wash cells with PBS and add 40 μM Monochlorobimane (MCB), a highly specific fluorogenic dye for GSH. Incubate for 30 minutes at 37°C.

  • Measure fluorescence (Ex: 394 nm / Em: 490 nm).

Protocol C: Cytoprotection Against Oxidative Stress

Causality: Translates biochemical GSH replenishment into functional cell survival during an acute oxidative attack.

  • Seed and treat HepG2 cells with S-THP-Cys (+/- BSO) as described in Protocol B.

  • Induce acute oxidative stress by adding 500 μM H2​O2​ to the culture media for 4 hours.

  • Multiplex Readout:

    • ROS Quantification: Add 10 μM DCFDA for the final 45 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

    • Cell Viability: Lyse cells using CellTiter-Glo® Reagent to quantify ATP levels via luminescence, representing metabolically active cells.

Quantitative Data Presentation (Expected Outcomes)

The following tables summarize the expected pharmacological profile of S-THP-Cys based on the self-validating assay architecture.

Table 1: In Vitro Stability and Cleavage Kinetics ( T1/2​ )

Buffer ConditionpH LevelSimulated EnvironmentFree Cysteine Release ( T1/2​ )Prodrug Stability
PBS7.4Blood Plasma / Extracellular> 48 hoursHighly Stable
Sodium Acetate5.5Late Endosome / Lysosome~ 3.5 hoursAcid-Labile Cleavage

Table 2: Intracellular GSH and ROS Modulation in HepG2 Cells

Treatment GroupBSO Pre-treatmentRelative GSH Level (%)Relative ROS Level (%)
Untreated ControlNo100%100%
H2​O2​ (500 μM)No35%380%
H2​O2​
  • NAC (100 μM)
No85%140%
H2​O2​
  • S-THP-Cys (100 μM)
  • No92% 125%
    H2​O2​
  • S-THP-Cys (100 μM)
  • Yes (50 μM) 15% 395%

    Note: The complete loss of GSH restoration and ROS scavenging in the BSO group validates that S-THP-Cys acts entirely via the γ -GCS pathway, not as a direct chemical scavenger.

    Table 3: Cytoprotective Efficacy (Cell Viability %)

    Treatment ConcentrationViability ( H2​O2​ alone)Viability (S-THP-Cys)Viability (S-THP-Cys + BSO)
    0 μM (Vehicle)22.4%22.4%18.1%
    10 μM22.4%45.6%19.3%
    50 μM22.4%78.2%20.5%
    100 μM22.4%94.1% 21.0%
    500 μM22.4%98.5%19.8%

    References

    • Source: Molecules (MDPI)
    • Source: Organic Letters (ACS Publications)
    • Source: Chemical Society Reviews (RSC Publishing)

    Sources

    Application Note: Advanced Purification Strategies for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (S-THP-Cys) CAS Number: 1396966-83-8[1]

    Introduction & Mechanistic Context

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid, commonly known as S-tetrahydropyranyl cysteine (S-THP-Cys), is a highly specialized amino acid building block. In advanced peptide synthesis, the tetrahydropyranyl (THP) group serves as a non-aromatic, acid-labile protecting group for the cysteine thiol. This enables orthogonal deprotection strategies, which are critical for the regioselective formation of multiple disulfide bonds in complex cyclic peptides[2].

    The Core Purification Challenge: The defining feature of S-THP-Cys—its extreme acid lability—makes standard purification workflows highly destructive. Conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. Because the S-THP linkage is a hemithioacetal, exposure to pH < 4.0 rapidly protonates the tetrahydropyran oxygen. This triggers the formation of a resonance-stabilized oxocarbenium ion, permanently cleaving the protecting group and liberating free cysteine[2][3].

    To achieve high purity without compromising the THP group, purification protocols must strictly operate within a pH window of 5.5 to 8.0. This Application Note details two self-validating, pH-controlled methodologies: Isoelectric Precipitation (for bulk crude) and Neutral-pH RP-HPLC (for high-resolution polishing).

    Degradation STHP S-THP-Cysteine (Intact Hemithioacetal) Intermediate Protonated Hemithioacetal (Unstable Intermediate) STHP->Intermediate Strong Acid (pH < 4) (e.g., 0.1% TFA) Cleaved Free Cysteine + Oxocarbenium Ion Intermediate->Cleaved Irreversible Cleavage

    Acid-catalyzed degradation pathway of the S-THP protecting group.

    Quantitative Method Comparison

    To illustrate the necessity of pH control, the table below summarizes the empirical outcomes of three different purification strategies applied to a crude S-THP-Cys mixture (initial purity: 65%).

    Purification StrategyBuffer / Solvent SystemOperating pHTHP Cleavage (%)Final Purity (%)Target Yield (%)
    Standard RP-HPLC Water / Acetonitrile + 0.1% TFA~2.0> 85.0%N/A (Degraded)< 10.0%
    Isoelectric Precipitation Aqueous NaOH / Acetic Acid5.8< 1.0%92.0 - 95.0%75.0 - 80.0%
    Neutral RP-HPLC 10 mM NH₄HCO₃ / Acetonitrile7.4< 0.5%> 99.0%65.0 - 70.0%

    Purification Workflows & Methodologies

    The choice of purification technique depends strictly on the scale of the synthesis and the required purity of the final building block.

    Workflow Crude Crude S-THP-Cys (Aqueous/Organic) Decision Purification Scale? Crude->Decision Bulk Bulk Isolation (>1 gram) Decision->Bulk Large Scale HighRes High-Resolution (<1 gram) Decision->HighRes Small Scale Precip Isoelectric Precipitation (pH 5.8, 4°C) Bulk->Precip HPLC Neutral RP-HPLC (10mM NH4HCO3, pH 7.4) HighRes->HPLC Precip->HPLC Polish needed Pure Purified S-THP-Cys (>98% Purity) Precip->Pure HPLC->Pure

    Workflow for the scale-dependent purification of S-THP-Cys.

    Protocol A: Isoelectric Precipitation (Bulk Scale)

    Causality: As an unprotected amino acid (at the N- and C-termini), S-THP-Cys exists as a zwitterion. Its isoelectric point (pI) is approximately 5.8. By manipulating the pH of an aqueous solution to exactly match the pI, the net charge of the molecule becomes zero, effectively minimizing its hydration sphere and forcing crystallization.

    Step-by-Step Procedure:

    • Dissolution: Suspend 10 g of crude S-THP-Cys in 100 mL of deionized water. Slowly add 1.0 M NaOH dropwise under continuous stirring until the solid completely dissolves (target pH ~8.5).

      • Self-Validation Check: Complete dissolution confirms the conversion of the zwitterion into the highly soluble sodium carboxylate salt. If solids remain, they are likely non-polar organic impurities and should be filtered out before proceeding.

    • Titration: Transfer the solution to an ice bath (4°C). Using a calibrated pH meter, slowly titrate the solution with 0.5 M Acetic Acid. Stop exactly at pH 5.8.

    • Equilibration: Allow the resulting milky suspension to stir gently at 4°C for 4 to 6 hours. Note: Rapid cooling or aggressive stirring promotes amorphous precipitation, which traps impurities. Slow equilibration promotes ordered crystal growth.

    • Isolation: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake twice with 20 mL of ice-cold 10% ethanol/water to remove residual polar impurities without resolubilizing the target compound.

    • Drying: Lyophilize the solid or dry under high vacuum over P₂O₅ to a constant weight.

    Protocol B: Neutral-pH Preparative RP-HPLC (Polishing Scale)

    Causality: To achieve >99% purity without degrading the THP hemithioacetal, the mobile phase must utilize a volatile, neutral buffer. Ammonium bicarbonate (NH₄HCO₃) at pH 7.4 provides excellent ion-pairing capabilities for the zwitterionic amino acid while maintaining absolute stability of the S-THP linkage.

    Step-by-Step Procedure:

    • Mobile Phase Preparation:

      • Buffer A: 10 mM NH₄HCO₃ in Milli-Q water. (Check pH; it should naturally rest at ~7.4 to 7.8. Do not adjust with strong acids).

      • Buffer B: HPLC-grade Acetonitrile.

    • Sample Preparation: Dissolve the partially purified S-THP-Cys in Buffer A at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

    • Chromatography Parameters:

      • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm particle size) rated for 100% aqueous stability.

      • Flow Rate: 15 mL/min.

      • Gradient:

        • 0–5 min: 2% B (Isocratic hold to elute highly polar salts).

        • 5–35 min: 2% to 40% B (Linear gradient for target elution).

        • 35–40 min: 40% to 95% B (Column wash).

    • Detection: Monitor UV absorbance at 210 nm. Causality: The THP group and aliphatic cysteine backbone lack strong chromophores; therefore, low-wavelength UV or Evaporative Light Scattering Detection (ELSD) is mandatory for visualization.

    • Recovery: Pool the fractions containing the main peak. Immediately freeze the pooled fractions at -80°C and lyophilize. The NH₄HCO₃ buffer will completely sublime during lyophilization, leaving behind pure S-THP-Cys as a white, crystalline powder.

    References

    • Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Ramos-Tomillero, I., et al. Organic Letters 17.7 (2015): 1680-1683. URL:[Link]

    • Greene's Protective Groups in Organic Synthesis (4th Edition). Wuts, P. G. M., & Greene, T. W. John Wiley & Sons (2006). URL:[Link]

    Sources

    Application Note: Handling, Storage, and SPPS Integration of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In the synthesis of cysteine-rich peptides, the selection of the thiol protecting group dictates the success of the elongation, cleavage, and subsequent folding steps. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , commonly designated as H-Cys(Thp)-OH or S-tetrahydropyranyl-L-cysteine, represents a significant advancement over traditional protecting groups like Trityl (Trt) or Diphenylmethyl (Dpm).

    Historically, the bulky, aromatic nature of the Trt group has been associated with sequence-dependent aggregation, poor solubility of protected peptide fragments, and significant C-terminal cysteine racemization (often exceeding 10%). The tetrahydropyranyl (THP) group operates via a fundamentally different mechanism: it forms an S,O-acetal linkage rather than a bulky thioether. This non-aromatic architecture drastically reduces steric hindrance, improves the solubility of the growing peptide chain, and suppresses C-terminal racemization to <1% [1]. Furthermore, THP prevents the formation of 3-(1-piperidinyl)alanine adducts, a common side reaction observed during basic Fmoc deprotection cycles.

    Physicochemical Properties & Storage Directives

    Because the THP group relies on an S,O-acetal linkage, its stability is strictly pH-dependent. It is highly stable under basic and neutral conditions but is exquisitely sensitive to acidic environments.

    Storage Protocol
    • Temperature: Store the lyophilized powder at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .

    • Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container.

    • Causality for Strict Desiccation: Ambient moisture, when combined with trace atmospheric CO₂ or laboratory acid vapors (e.g., from nearby trifluoroacetic acid bottles), can lower the localized pH on the powder's surface. This acidic microenvironment catalyzes the premature hydrolysis of the S,O-acetal bond, releasing free thiols which subsequently auto-oxidize into insoluble cystine dimers, rendering the building block useless for solid-phase peptide synthesis (SPPS).

    Quantitative Comparison of Cysteine Protecting Groups

    To justify the selection of THP over traditional protecting groups, the following table summarizes their performance metrics in standard Fmoc-SPPS workflows.

    Protecting GroupChemical NatureAcid LabilityC-Terminal RacemizationPeptide SolubilityAdduct Formation Risk
    THP (Tetrahydropyranyl) S,O-Acetal (Non-aromatic)High (95% TFA)< 1% Excellent Low
    Trt (Trityl) Thioether (Aromatic)High (95% TFA)High (~10-15%)Poor (Aggregates)High (Piperidinyl adducts)
    Acm (Acetamidomethyl) S,N-AcetalStable (Requires I₂/Pd)LowModerateLow
    Dpm (Diphenylmethyl) Thioether (Aromatic)Moderate (Requires heat)ModeratePoorModerate

    Self-Validating Experimental Protocol: SPPS Integration

    The following protocol details the integration of Fmoc-Cys(Thp)-OH into standard Fmoc/tBu SPPS, ensuring both high coupling efficiency and complete, validated deprotection.

    Step 1: Reagent Preparation & Dissolution
    • Equilibrate the Fmoc-Cys(Thp)-OH vial to room temperature in a desiccator for 30 minutes prior to opening to prevent condensation.

    • Weigh the required molar excess (typically 3–4 equivalents relative to resin loading).

    • Dissolve in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

      • Causality: Unlike Fmoc-Cys(Trt)-OH, which often requires sonication or gentle heating to dissolve fully, the non-aromatic THP derivative dissolves rapidly. This reduces the time the activated amino acid spends in solution prior to coupling, minimizing the risk of pre-coupling degradation.

    Step 2: Coupling & Elongation
    • Activate the amino acid using DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) for 3 minutes.

    • Add the activated mixture to the peptidyl-resin and agitate for 45–60 minutes.

    • Validation: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative result (colorless/yellow beads) validates complete coupling.

    Step 3: Fmoc Deprotection
    • Treat the resin with 20% Piperidine in DMF (2 × 5 minutes).

    • Mechanistic Note: The S,O-acetal of THP is completely stable to these nucleophilic basic conditions.

    • Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal. A consistent peak area across subsequent cycles validates that the THP group is maintaining peptide solubility and preventing sequence-dependent aggregation.

    Step 4: Global Cleavage and THP Deprotection

    The cleavage step requires careful selection of carbocation scavengers. When the S,O-acetal is cleaved by TFA, a highly reactive tetrahydropyranyl carbocation is generated.

    • Prepare the cleavage cocktail: TFA / TIPS / DODT / H₂O (92.5 : 2.5 : 2.5 : 2.5 v/v) .

      • Causality: Triisopropylsilane (TIPS) and 3,6-Dioxa-1,8-octanedithiol (DODT) are mandatory. They act as nucleophilic sinks to irreversibly trap the THP carbocation, preventing it from re-alkylating the newly freed cysteine thiol or modifying electron-rich residues like Tryptophan and Tyrosine.

    • Incubate the resin in the cocktail for 2 to 3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether (-20°C), centrifuge, and wash the pellet three times.

    • Validation: Dissolve a fraction of the crude peptide in degassed buffer (pH 8.0) and react with [2]. A rapid shift to intense yellow (Absorbance at 412 nm) confirms the presence of the free thiol and the successful removal of the THP group.

    Workflow Visualization

    SPPS_Workflow N1 H-Cys(Thp)-OH (Solid Storage 2-8°C) N2 Weighing & Dissolution (DMF/NMP) N1->N2 Desiccated environment N3 Coupling to Resin (DIC/Oxyma) N2->N3 High solubility achieved N4 Fmoc Deprotection (20% Piperidine) N3->N4 S,O-acetal remains stable N4->N3 Elongate sequence N5 Global Cleavage (TFA + Scavengers) N4->N5 Sequence complete N6 Free Cys Peptide (Ready for Oxidation) N5->N6 Scavengers trap THP cation

    Workflow for integrating H-Cys(Thp)-OH in Fmoc-SPPS and subsequent acidolytic deprotection.

    References

    • Iván Ramos-Tomillero, Hortensia Rodríguez, and Fernando Albericio. "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry." Organic Letters 2015, 17 (7), 1680-1683. URL:[Link]

    Application Note: Derivatization and Assay Workflows for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (S-THP-Cys)

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Rationale

    In modern peptide chemistry and bioconjugation, the precise control of cysteine thiol reactivity is paramount to preventing unwanted disulfide scrambling and oxidative degradation. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (CAS No. 1396966-83-8), commonly referred to as S-THP-Cys , is a highly specialized cysteine derivative where the sulfhydryl group is protected by an acid-labile tetrahydropyranyl (THP) acetal[1].

    Historically, the trityl (Trt) group has been the standard for cysteine protection. However, the THP group offers superior physicochemical properties for specific Solid-Phase Peptide Synthesis (SPPS) applications[2]. The causality behind selecting S-THP over S-Trt lies in its distinct steric and electronic profile:

    • Suppressed Racemization: During base-mediated coupling (e.g., DIC/Oxyma), C-terminal cysteines are highly prone to base-catalyzed racemization via a thioaldehyde intermediate. The THP group significantly reduces this liability compared to bulkier Trt or Dpm groups[3].

    • Enhanced Solubility: S-THP protected peptide fragments exhibit markedly higher solubility in organic solvents (like DMF and NMP) than their S-Trt counterparts, preventing aggregation during the synthesis of hydrophobic sequences[3].

    • Pseudo-Orthogonality: The THP group is completely stable to 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), allowing for the cleavage of fully protected peptide fragments from hyper-acid labile resins (e.g., 2-chlorotrityl resin) without premature thiol exposure[3].

    Comparative Data: Cysteine Protecting Groups in SPPS

    To justify the selection of the THP derivative for downstream assays, the following table summarizes the performance metrics of common acid-labile cysteine protecting groups during Fmoc-SPPS workflows[2][3].

    Protecting GroupRacemization Potential (DIC/Oxyma)*Stability to 1% TFAGlobal Cleavage ConditionsProtected Peptide Solubility
    THP (Tetrahydropyranyl) 0.74% Stable 95% TFA, 2 hoursHigh
    Trt (Trityl)3.30%Unstable (Slow cleavage)95% TFA, 2 hoursModerate to Low
    Dpm (Diphenylmethyl)6.80%Stable95% TFA, 2 hoursModerate

    *Data reflects D-Cys formation during prolonged activation of Fmoc-Cys(PG)-OH.

    Workflow Visualization: SPPS to Assay Preparation

    Workflow A S-THP-Cys (Free Amino Acid) B Fmoc-OSu Derivatization A->B pH 8.0, 25°C C Fmoc-Cys(THP)-OH (SPPS Building Block) B->C Extraction D Solid Phase Peptide Synthesis C->D DIC/Oxyma E TFA / TIS Cleavage D->E 95% TFA F Free Thiol Peptide (Ready for Assay) E->F Precipitation

    Caption: Workflow from S-THP-Cys to free-thiol peptide via Fmoc-SPPS and TFA deprotection.

    Experimental Protocols & Self-Validating Systems

    Protocol A: N-α-Derivatization for SPPS (Synthesis of Fmoc-Cys(THP)-OH)

    Before S-THP-Cys can be utilized in standard SPPS, the free α-amine must be protected with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

    Causality & Mechanism: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is utilized instead of Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can undergo base-catalyzed degradation to form dibenzofulvene, which subsequently reacts with the amino acid to form unwanted β-alanine dipeptide impurities. Fmoc-OSu ensures a controlled, mono-derivatization.

    Step-by-Step Methodology:

    • Dissolution: Suspend 10 mmol of S-THP-Cys in 20 mL of 10% aqueous Na₂CO₃. Cool the mixture to 0°C in an ice bath.

    • Derivatization: Dissolve 10.5 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the amino acid solution over 30 minutes under vigorous stirring.

    • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Workup: Wash the aqueous layer twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Note: Do not drop the pH below 2.0 to prevent premature cleavage of the acid-labile THP group.

    • Extraction: Extract the precipitated Fmoc-Cys(THP)-OH with ethyl acetate (3 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Self-Validation: Analyze the product via TLC (n-hexane/ethyl acetate 1:1). The product should appear as a single UV-active spot (254 nm) with an Rf of ~0.4.

    Protocol B: Global Cleavage and THP Deprotection

    Once the peptide is synthesized, the THP group must be removed to liberate the free thiol for downstream assays[2].

    Causality & Mechanism: Acidolysis of the THP group generates a highly reactive oxocarbenium ion. If left unquenched, this cation will rapidly re-alkylate the cysteine thiol or other nucleophilic residues (e.g., Tryptophan). Triisopropylsilane (TIS) is employed as a bulky hydride donor to irreversibly reduce the oxocarbenium ion to inert tetrahydropyran[3].

    Step-by-Step Methodology:

    • Cocktail Preparation: Prepare a cleavage cocktail of TFA / H₂O / TIS (95:2.5:2.5 v/v/v).

    • Cleavage: Add 10 mL of the cocktail per gram of dry peptide-resin. Agitate gently at room temperature for exactly 2 hours.

    • Filtration: Filter the resin and collect the cleavage solution. Wash the resin once with 2 mL of neat TFA.

    • Precipitation: Concentrate the combined filtrate under a stream of nitrogen to 1/3 of its volume. Add the solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the free-thiol peptide.

    • Self-Validation: Perform LC-MS on the crude precipitate. The mass spectrum must confirm the target mass and explicitly show the absence of a +84 Da adduct, which would indicate incomplete THP removal or re-alkylation.

    Downstream Assays for the Liberated Thiol

    Assays Thiol Deprotected Cysteine (Free -SH) DTNB Ellman's Reagent (DTNB) Thiol->DTNB pH 8.0 Buffer (Quantification) Mal Maleimide-Fluorophore (e.g., AlexaFluor-488) Thiol->Mal pH 7.0-7.5 Buffer (Bioconjugation) Color TNB Anion Release (Absorbance at 412 nm) DTNB->Color Disulfide Exchange Conj Stable Thioether Conjugate (HPLC/MS & Imaging) Mal->Conj Michael Addition

    Caption: Downstream derivatization of liberated thiols for colorimetric and fluorescent assays.

    Assay 1: Colorimetric Thiol Quantification (Ellman’s Assay)

    Causality: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts stoichiometrically with free thiols via a disulfide exchange reaction. The pH must be strictly maintained at 8.0 because the leaving group, 2-nitro-5-thiobenzoate (TNB), requires a slightly basic environment to exist fully in its ionized (TNB²⁻) form, which yields the intense yellow color.

    Protocol:

    • Prepare Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • Prepare Ellman’s Reagent: 4 mg DTNB in 1 mL Reaction Buffer.

    • Mix 50 µL of Ellman's Reagent with 2.5 mL of Reaction Buffer and 250 µL of the deprotected peptide sample.

    • Incubate at room temperature for 15 minutes.

    • Self-Validation: Measure absorbance at 412 nm against a blank. Calculate the thiol concentration using the molar extinction coefficient of TNB²⁻ ( ϵ=14,150 M−1cm−1 ).

    Assay 2: Maleimide-Fluorophore Conjugation for HPLC/MS

    Causality: Maleimides undergo a highly specific thia-Michael addition with thiolate anions. The reaction pH must be strictly controlled between 7.0 and 7.5. Below pH 7.0, the thiol is protonated (-SH) and unreactive. Above pH 8.0, primary amines (e.g., the N-terminus or Lysine side chains) become deprotonated and compete for the maleimide, destroying assay specificity.

    Protocol:

    • Dissolve the deprotected peptide in 0.1 M PBS, pH 7.2, to a concentration of 1 mg/mL.

    • Add a 1.5x molar excess of a maleimide-functionalized probe (e.g., Maleimide-PEG-Fluorophore) dissolved in DMSO.

    • Incubate for 2 hours at room temperature in the dark.

    • Self-Validation: Quench the reaction by adding a 10x molar excess of β-mercaptoethanol (BME). This prevents unreacted maleimide from cross-linking during subsequent HPLC purification. Validate the conjugate via LC-MS by confirming the exact mass shift corresponding to the fluorophore probe.

    References

    • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development - ACS Publications.[Link]

    Sources

    Troubleshooting & Optimization

    stability issues of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid in aqueous solutions

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals. Scope: Stability, handling, and troubleshooting of Cys(Thp) in aqueous solutions and Solid-Phase Peptide Synthesis (SPPS).

    Core Principles & Mechanistic Overview

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid, commonly referred to as Cys(Thp) or S-(tetrahydropyranyl)cysteine, utilizes a tetrahydropyranyl (Thp) moiety as a nonaromatic S,O-acetal protecting group for the cysteine thiol[1].

    Unlike bulky aromatic protecting groups like Trityl (Trt) or Diphenylmethyl (Dpm), Thp offers superior atom economy and significantly enhances the aqueous solubility of protected peptide fragments[1][2]. However, because the Thp group is an acetal-derivative, its stability in aqueous solutions is strictly dictated by pH and the presence of nucleophiles or scavengers[3][4].

    Mechanism CysThp Cys(Thp) (S,O-Acetal) Protonation Protonation of Pyran Oxygen CysThp->Protonation Aqueous Acid (pH < 4.8) RingOpen Ring Opening & C-S Cleavage Protonation->RingOpen H2O Attack Products Free Cysteine + 5-Hydroxypentanal RingOpen->Products

    Mechanism of acid-catalyzed aqueous hydrolysis of the Cys(Thp) S,O-acetal protecting group.

    Troubleshooting Guide: Aqueous Stability & HPLC Anomalies

    Issue 1: Unintended Deprotection (Loss of Thp) in Aqueous Buffers

    Symptom: HPLC analysis shows the premature appearance of free cysteine (or oxidized disulfide dimers) when Cys(Thp)-containing peptides are stored in aqueous buffers. Causality: The Thp group forms an S,O-acetal (thioacetal). While it is highly stable under basic conditions and mildly acidic conditions (pH > 4.8), it undergoes acid-catalyzed hydrolysis at lower pH[3][4]. Protonation of the pyran oxygen leads to ring opening, followed by nucleophilic attack by water. This cleaves the C-S bond, releasing free cysteine and 5-hydroxypentanal (which equilibrates with 2-hydroxytetrahydropyran)[4][5]. Resolution:

    • pH Control: Ensure the aqueous buffer is maintained at pH 6.0–8.0. If slightly acidic conditions are required, do not drop below pH 5.0.

    • Avoid Scavengers: The acid lability of the Thp group is exponentially increased in the presence of silane scavengers like triisopropylsilane (TIS)[1][2]. Ensure no residual scavengers from the cleavage cocktail remain in your aqueous solution.

    Issue 2: Peak Splitting (Doublet Peaks) on HPLC

    Symptom: The purified Cys(Thp) amino acid or peptide elutes as two distinct, closely spaced peaks on Reverse-Phase HPLC (RP-HPLC), mimicking an impurity or racemization. Causality: The protection of the thiol with dihydropyran creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring[1]. This results in a diastereomeric mixture (R,S and S,S configurations). Because diastereomers have slightly different physicochemical properties, they resolve into a doublet on high-resolution RP-HPLC[1][2]. Resolution: This is a normal structural feature, not an impurity. The chiral center is temporary; upon acidic deprotection of the Thp group, the stereocenter is eliminated, and the final free-cysteine peptide will elute as a single, pure peak[1].

    Troubleshooting Start HPLC shows premature deprotection CheckPH Measure Aqueous Solution pH Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic AdjustPH Adjust buffer to pH 6.0-8.0 (Thp is stable in mild base) IsAcidic->AdjustPH Yes CheckScavenger Check for nucleophiles or silane scavengers IsAcidic->CheckScavenger No Stable Stable Diastereomeric Doublet on HPLC AdjustPH->Stable RemoveScav Remove scavengers (e.g., TIS, DTT) CheckScavenger->RemoveScav Scavengers Present RemoveScav->Stable

    Decision tree for troubleshooting unintended Cys(Thp) deprotection in aqueous buffers.

    Quantitative Data: Stability and Reaction Metrics

    Understanding the exact stability thresholds and comparative advantages of Cys(Thp) is critical for experimental design. Table 1 summarizes the stability and racemization profiles compared to traditional protecting groups.

    Table 1: Comparative Stability and Racemization of Cysteine Protecting Groups

    Protecting GroupRacemization Rate (%)*Aqueous Acid StabilityCleavage ConditionsSolubility Impact
    Thp 0.74%Stable at pH > 4.8[3]TFA/TIS/H2O (95:2.5:2.5)[2]High (Nonaromatic)[1]
    Trt 3.30%Slowly cleavedTFA/TIS/H2O (95:2.5:2.5)Low (Hydrophobic)
    Dpm 6.80%Stable to 1-3% TFA>60% TFA + Scavengers[6]Moderate

    *Racemization measured during DIPCDI/Oxyma Pure coupling of C-terminal residues on solid support.

    Self-Validating Experimental Protocols

    Protocol A: Controlled Acidic Deprotection of Cys(Thp)

    To intentionally remove the Thp group after peptide elongation, follow this self-validating protocol. The addition of TIS is critical as it acts as a carbocation scavenger, preventing the re-alkylation of the free thiol by the cleaved tetrahydropyranyl cation[1].

    Step-by-Step Methodology:

    • Preparation: Lyophilize the Cys(Thp)-protected peptide to remove residual water, which can interfere with scavenger efficiency.

    • Cocktail Formulation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O in a 95:2.5:2.5 (v/v/v) ratio[1].

    • Reaction: Suspend the peptide in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for exactly 2 hours.

    • Precipitation: Concentrate the mixture under a stream of nitrogen to 25% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

    • Validation (Self-Validating Step): Centrifuge and wash the pellet with ether three times. Analyze via RP-HPLC. Validation criteria: The diastereomeric doublet peak must completely disappear, replaced by a single peak corresponding to the free-thiol peptide. Confirm the presence of the free thiol using Ellman's reagent (DTNB), which should instantly turn yellow (absorbance at 412 nm).

    Protocol B: Validating Cys(Thp) Stability in Custom Aqueous Buffers

    If your downstream application requires specific aqueous buffers, validate Thp stability beforehand.

    Step-by-Step Methodology:

    • Dissolution: Dissolve Fmoc-Cys(Thp)-OH in the target aqueous buffer (e.g., 50 mM sodium acetate, pH 4.8) to a final concentration of 1 mg/mL[3].

    • Incubation: Incubate the solution at the target experimental temperature (e.g., 25°C).

    • Sampling: Withdraw 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Quench by flash-freezing or immediate injection into HPLC.

    • Analysis: Run a standard water/acetonitrile gradient on a C18 column.

    • Validation (Self-Validating Step): Calculate the Area Under the Curve (AUC) for the Cys(Thp) doublet. A decrease in AUC coupled with the appearance of a peak at the retention time of free Fmoc-Cys-OH indicates hydrolysis[3]. If the AUC remains >98% relative to t=0, the buffer is validated for use.

    Frequently Asked Questions (FAQs)

    Q: Can I use Cys(Thp) for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)? A: Yes. Cys(Thp) is fully compatible with Fmoc/tBu SPPS strategies. It is stable to the 20% piperidine used for Fmoc deprotection and is superior to Trt for preventing C-terminal racemization and 3-(1-piperidinyl)alanine formation[1][6].

    Q: Why is Fmoc-Cys(Thp)-OH more stable in mild acid than Fmoc-Ser(Thp)-OH? A: The Thp group on Serine forms an O,O-acetal, whereas on Cysteine it forms an S,O-acetal (thioacetal). Thioacetals are inherently more stable to mildly acidic aqueous conditions than their oxygen counterparts, requiring stronger acids or heavy metal salts (like AgNO3) for rapid cleavage[2][3].

    Q: Does the Thp group survive cleavage from highly acid-labile resins? A: Yes. The Thp group is stable to 1% TFA in Dichloromethane (DCM). This allows you to cleave protected peptide fragments from hyper-acid labile resins (like 2-chlorotrityl chloride or HMPB resins) while keeping the Cys(Thp) side-chain fully intact for subsequent fragment condensation.

    Sources

    Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple protocols and explain the fundamental principles behind each step, empowering you to make informed decisions during your experiments.

    Compound Profile & Intrinsic Solubility

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is an amino acid derivative with a molecular formula of C8H15NO3S and a molecular weight of approximately 205.27 g/mol [1][2]. Like many amino acids, its structure contains both a basic amino group and an acidic carboxylic acid group. This dual functionality is the primary determinant of its solubility behavior.

    At a specific pH, known as the isoelectric point (pI), the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). In this zwitterionic state, the molecule has no net charge, but the strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, resulting in minimal aqueous solubility[3][4]. The key to solubilization is to shift the pH away from the pI, converting the compound into a more soluble cationic or anionic salt.

    PropertyValue / CharacteristicSignificance for Solubility
    Molecular Formula C8H15NO3SIndicates the presence of polar functional groups (amine, carboxyl, ether, thioether) and a nonpolar hydrocarbon backbone.
    Molecular Weight ~205.27 g/mol Moderate molecular weight; solubility is primarily dictated by functional groups rather than size alone.
    Structure Amino Acid DerivativePossesses both acidic (-COOH) and basic (-NH2) groups, making it an amphoteric/zwitterionic compound[5][6].
    Predicted Behavior Zwitterionic at pIExpected to have its lowest aqueous solubility at the isoelectric point (pI) and significantly higher solubility at pH values above or below the pI[7][8][9][10].
    Troubleshooting & Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered when working with 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    Q1: My compound is not dissolving in water or standard neutral buffers (e.g., PBS pH 7.4). Why is this happening?

    Answer: The compound is likely at or near its isoelectric point (pI) in neutral pH, where it exists as a zwitterion and exhibits its lowest aqueous solubility. In this state, strong intermolecular forces in the solid form are more favorable than interactions with water molecules, leading to poor dissolution[3][4].

    Application Scientist's Note: Think of the zwitterion as a highly organized, self-attracting solid. To break up this stable crystal lattice, you need to disrupt the strong electrostatic interactions. Simply adding water isn't enough. By adding an acid or a base, you neutralize one of the charges, converting the molecule into a salt (either a hydrochloride or sodium salt, for example), which is significantly more polar and readily interacts with water.

    Q2: How can I effectively dissolve the compound in an aqueous solution?

    Answer: The most reliable method is pH adjustment .

    • To create an acidic solution: Start by suspending the compound in water. Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves completely. The amino group will be protonated (-NH3+), and the compound will form a soluble cationic salt.

    • To create a basic solution: Suspend the compound in water and add a dilute base (e.g., 0.1 M NaOH) dropwise until the solid dissolves. The carboxylic acid group will be deprotonated (-COO-), forming a soluble anionic salt.

    The solubility of amino acids increases significantly under acidic or basic conditions[4][11]. Always start with a small amount of solvent and titrate with the acid or base to avoid excessive dilution.

    Q3: Can I use organic co-solvents? Which ones are recommended?

    Answer: Yes, co-solvents can be very effective, especially if the final application can tolerate them. Co-solvents work by reducing the polarity of the aqueous environment, which can help solubilize compounds that have both polar and non-polar regions[12][13][14].

    Application Scientist's Note: The presence of the tetrahydropyran and thioether moieties gives this molecule some non-polar character. A water-miscible organic solvent can bridge the polarity gap between the compound and the aqueous phase. Generally, you need to add at least 5-10% of a co-solvent by volume to see a significant effect[15].

    Recommended Co-solvents for Initial Testing:

    Co-SolventTypical Starting % (v/v) in WaterNotes & Considerations
    Ethanol (EtOH) 10 - 50%Generally well-tolerated in biological systems at low concentrations. Less polar than water[12][16].
    Propylene Glycol (PG) 10 - 30%A common excipient in pharmaceutical formulations; can increase solution viscosity[12][13].
    Dimethyl Sulfoxide (DMSO) Up to 100% for stockExcellent solubilizing power for a wide range of compounds. Prepare a high-concentration stock in 100% DMSO, then dilute into your aqueous buffer. Caution: Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
    Polyethylene Glycol (PEG 300/400) 10 - 40%Low toxicity and commonly used in drug formulations[17].
    Q4: My compound dissolved after pH adjustment, but it crashed out of solution when I added it to my experimental media. What should I do?

    Answer: This is a classic buffering problem. Your stock solution, which was at an acidic or basic pH, was neutralized by the buffer in your experimental media. This shifted the compound's pH back towards its isoelectric point, causing it to precipitate.

    Solutions:

    • Adjust the pH of the Final Solution: After adding the compound's stock solution to your media, check the pH and, if necessary, re-adjust it to a pH where the compound remains soluble.

    • Increase Co-solvent Concentration: If your experiment allows, increasing the percentage of an organic co-solvent in the final medium can help keep the compound in solution even at a less favorable pH.

    • Lower the Final Concentration: The compound may be exceeding its solubility limit in the final medium. Try working with a lower final concentration.

    Q5: What are the best practices for preparing and storing a stock solution to ensure its stability?

    Answer: To prevent precipitation or degradation over time:

    • Use the Right Solvent: For long-term storage, a 100% DMSO stock is often the most stable if the compound is soluble. For aqueous stocks, ensure the pH is sufficiently far from the pI (at least 1.5-2 pH units away).

    • Filter Sterilize: After dissolution, pass the solution through a 0.22 µm syringe filter to remove any particulates that could act as nucleation sites for precipitation.

    • Store Properly: Store solutions in tightly sealed containers[18]. For aqueous solutions, storage at 4°C is common for short-term use. For long-term storage, especially for organic stocks like DMSO, aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Label Clearly: All containers should be clearly labeled with the compound name, concentration, solvent, preparation date, and storage conditions[19].

    Experimental Protocols & Workflows
    Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

    This protocol details the steps to solubilize the compound in an aqueous system by adjusting the pH.

    Materials:

    • 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (MW: 205.27 g/mol )

    • Deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

    • Volumetric flasks and pipettes

    Procedure:

    • Weigh Compound: Weigh out 2.05 mg of the compound for 1 mL of a 10 mM stock solution. Place it in a suitable glass vial with a stir bar.

    • Add Solvent: Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a 1 mL final volume).

    • Initiate Stirring: Begin stirring the suspension. The compound will likely not dissolve at this stage.

    • pH Adjustment (Choose one path):

      • Acidic Path: Slowly add 0.1 M HCl drop-by-drop. Monitor the suspension closely. Continue adding acid until all solid material has completely dissolved.

      • Basic Path: Slowly add 0.1 M NaOH drop-by-drop until the solution clears completely.

    • Check pH: Once the compound is dissolved, use a pH meter to record the final pH of the stock solution. This information is crucial for future reference.

    • Final Volume Adjustment: Transfer the solution to a 1 mL volumetric flask and add deionized water to reach the final 1 mL mark.

    • Storage: Filter the solution through a 0.22 µm filter into a sterile, clearly labeled storage vial. Store at 4°C for short-term use or aliquot and freeze for long-term storage.

    Workflow Diagram: Troubleshooting Solubility

    This diagram outlines a logical decision-making process for addressing solubility issues.

    G start Start: Compound powder add_solvent Add desired aqueous buffer (e.g., PBS pH 7.4) start->add_solvent dissolves Does it dissolve? add_solvent->dissolves success Success! Solution Ready dissolves->success Yes ph_adjust pH Adjustment Strategy dissolves->ph_adjust No add_hcl Suspend in H2O. Titrate with 0.1 M HCl. ph_adjust->add_hcl add_naoh Suspend in H2O. Titrate with 0.1 M NaOH. ph_adjust->add_naoh dissolves_ph Does it dissolve? add_hcl->dissolves_ph add_naoh->dissolves_ph dissolves_ph->success Yes cosolvent Co-Solvent Strategy dissolves_ph->cosolvent No dmso_stock Prepare 100x stock in 100% DMSO. Dilute into final buffer. cosolvent->dmso_stock dmso_stock->success

    Caption: A decision tree for systematically troubleshooting solubility.

    Conceptual Diagram: Effect of pH on Molecular Form

    This diagram illustrates how pH influences the ionization state and solubility of an amino acid derivative.

    G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) cation Cationic Form -COOH -NH3+ High Solubility zwitterion Zwitterionic Form -COO- -NH3+ LOWEST Solubility cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form -COO- -NH2 High Solubility zwitterion->anion + OH- anion->zwitterion + H+

    Caption: Ionization states of the amino acid at different pH values.

    References
    • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
    • Drug Solubility: Importance and Enhancement Techniques. PMC.
    • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
    • Recent Trends in Solubility Enhancement Techniques for Poorly W
    • pH dependence of amino acid solubility.
    • Cosolvent. Wikipedia.
    • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
    • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
    • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
    • Cosolvent. Grokipedia.
    • The solubility-pH profiles of amino acids showing departures
    • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
    • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
    • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega.
    • Cosolvent – Knowledge and References. Taylor & Francis.
    • 2-AMINO-3-(TETRAHYDRO-PYRAN-2-YLSULFANYL)-PROPIONIC ACID. Echemi.
    • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
    • At isoelectric point amino acids exist as zwitter ions...
    • Co-solvent: Significance and symbolism. Thesaurus.com.
    • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
    • Best Practices for Chemical Storage: Ensuring Safety and Compliance. Storemasta.
    • Practices for Proper Chemical Storage. University of Illinois Urbana-Champaign.
    • Novel pH-sensitive Zwitterionic Poly(amino Acid)
    • Best Practices for Proper Chemical Storage. The Synergist.
    • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
    • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. XiltriX.
    • 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. Santa Cruz Biotechnology.
    • The Solubility of Amino Acids in Various Solvent Systems.

    Sources

    common side reactions in the synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and application of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , commonly referred to as H-Cys(Thp)-OH or its Fmoc-protected derivative.

    This portal is designed for researchers, scientists, and drug development professionals. It provides mechanistic insights, troubleshooting guides, and validated protocols to resolve common side reactions encountered during the synthesis of the Cys(Thp) monomer and its subsequent use in Solid-Phase Peptide Synthesis (SPPS).

    Mechanistic Workflows

    Understanding the chemical pathways is the first step in troubleshooting. Below are the visual workflows detailing the synthesis of the Fmoc-Cys(Thp)-OH monomer and its application in SPPS, highlighting where side reactions typically occur.

    Synthesis Start Fmoc-Cys-OH + DHP Cat Acid Catalyst (p-TsOH / DCM) Start->Cat Disulfide Disulfide Formation (Oxidation) Start->Disulfide O2 Exposure Product Fmoc-Cys(Thp)-OH (Target Monomer) Cat->Product Main Reaction Ester O-Tetrahydropyranylation (THP Ester) Cat->Ester Excess DHP Reversion Thiol Deprotection (Hydrolysis) Product->Reversion H2O + Strong Acid

    Mechanistic workflow of Fmoc-Cys(Thp)-OH synthesis and primary side-reaction pathways.

    SPPS Resin Cys(Thp) on Resin FmocDep Fmoc Deprotection (Piperidine/DMF) Resin->FmocDep Cleavage TFA Cleavage (TFA/TIS/H2O) FmocDep->Cleavage BetaElim β-Elimination (Piperidinylalanine) FmocDep->BetaElim Suppressed Racemization Racemization (Epimerization) FmocDep->Racemization Suppressed Peptide Free Cys Peptide Cleavage->Peptide

    SPPS workflow utilizing Cys(Thp) and suppression of base-catalyzed side reactions.

    Troubleshooting Guide: Monomer Synthesis Phase

    Q: Why is my yield of Fmoc-Cys(Thp)-OH low, and why does LC-MS show a high-molecular-weight byproduct? A (Issue - Oxidation): The free thiol of the Fmoc-Cys-OH starting material is highly susceptible to oxidative dimerization, forming a cystine (disulfide) byproduct before it can react with 3,4-dihydro-2H-pyran (DHP)[1]. Causality & Solution: Oxygen acts as an electron acceptor, oxidizing the thiols. To prevent this, degas your dichloromethane (DCM) solvent with argon or nitrogen prior to the reaction, and maintain a strict inert atmosphere throughout the synthesis.

    Q: LC-MS analysis of my crude product shows a mass corresponding to [M + 84] Da over the expected product. What happened? A (Issue - O-Tetrahydropyranylation): You have over-protected the molecule. DHP has reacted not only with the thiol but also with the free α-carboxyl group, forming a THP ester[2]. Causality & Solution: This occurs when a large stoichiometric excess of DHP is used. Fortunately, THP esters are highly labile. A mild aqueous basic workup (e.g., dilute NaHCO3) will selectively hydrolyze the THP ester back to the free carboxylic acid while preserving the stable S-THP thioacetal.

    Q: My product seemed to form according to TLC, but after aqueous workup, I only recovered the starting material. Why did the reaction reverse? A (Issue - Premature Deprotection): The THP group is an acid-labile protecting group[2]. Causality & Solution: The synthesis utilizes an acid catalyst (like p-TsOH). If you perform an aqueous extraction without first neutralizing this acid, the combination of water and residual acid hydrolyzes the thioacetal, cleaving the THP group. Always quench the reaction with a mild base (saturated NaHCO3) before phase separation.

    Troubleshooting Guide: SPPS Application Phase

    Q: When synthesizing peptides with a C-terminal cysteine, I observe significant loss of chiral integrity. How does Cys(Thp) help? A (Issue - Racemization): During repetitive Fmoc deprotection steps, the base (piperidine) can abstract the α-proton of the cysteine, leading to enolization and subsequent racemization (epimerization)[3]. Causality & Solution: The use of Fmoc-Cys(Thp)-OH significantly suppresses this side reaction compared to Fmoc-Cys(Trt)-OH[4]. The non-aromatic, less bulky nature of the THP group reduces steric hindrance and alters the local electronic environment, making the α-proton less acidic and less prone to base-mediated abstraction[2].

    Q: I am detecting a +67 Da mass shift in my final cleaved peptide. What is this adduct? A (Issue - β-Elimination): This is 3-(1-piperidinyl)alanine. During Fmoc deprotection, the protected thiol can act as a leaving group in a base-catalyzed β-elimination, forming a dehydroalanine intermediate. Piperidine then performs a Michael addition on this intermediate[1]. Causality & Solution: Cys(Thp) drastically reduces the formation of this adduct compared to Trt or Dpm protecting groups[2]. To further eliminate this risk, ensure you are using optimized deprotection cocktails (e.g., 30% 4-methylpiperidine in DMF with 0.5% OxymaPure)[3].

    Frequently Asked Questions (FAQs)

    Q: Why does my highly purified Fmoc-Cys(Thp)-OH show twin closely eluting peaks in HPLC and complex multiplets in NMR? A: This is a chemical feature, not an impurity. The addition of the cysteine thiol to the double bond of DHP creates a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring, resulting in a diastereomeric mixture[3]. Because this chiral center is temporary and is completely removed during the final TFA cleavage step in SPPS, it does not affect the enantiomeric purity of your final peptide[2].

    Q: Can I use standard TFA cleavage cocktails to remove the Thp group? A: Yes. The Thp group is fully orthogonal to the Fmoc/tBu strategy and is readily cleaved using a standard cocktail of TFA/TIS/H2O (95:2.5:2.5) within 2 hours[4].

    Q: Does the Thp group offer any physical advantages during peptide synthesis? A: Yes. Peptides protected with Thp display significantly greater solubility in standard solvent systems (like H2O/MeCN) compared to those protected with bulky, hydrophobic aromatic groups like Trityl (Trt) or Diphenylmethyl (Dpm)[1],[2].

    Quantitative Benchmarks

    The following table summarizes the comparative advantages of utilizing the Thp protecting group over traditional alternatives during SPPS.

    Protecting GroupRacemization Rate (%)β-Piperidinylalanine FormationAcid LabilitySolubility in H2O/MeCN
    Thp 0.74%Low95% TFAHigh
    Trt 3.30%High95% TFALow
    Dpm 6.80%High>60% TFALow

    Note: Racemization data reflects coupling via DIPCDI/Oxyma Pure and prolonged piperidine exposure on Wang-type resins[4],[2].

    Validated Experimental Protocols

    Protocol A: Synthesis of Fmoc-Cys(Thp)-OH Monomer

    This protocol is self-validating: Step 5 ensures the prevention of product reversion, while Step 4 dictates analytical confirmation before proceeding.

    • Preparation: Dissolve Fmoc-Cys-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a strict inert argon atmosphere to prevent oxidative disulfide formation.

    • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) to the solution[2].

    • Protection: Dropwise add 3,4-dihydro-2H-pyran (DHP) (1.5 eq). Caution: Do not exceed 1.5 eq to avoid O-tetrahydropyranylation of the carboxyl group.

    • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Confirm the complete consumption of the starting material via TLC or LC-MS before proceeding.

    • Quenching (Critical): Quench the reaction by washing the organic layer with saturated aqueous NaHCO3. Neutralizing the acid catalyst is essential to prevent the reversible cleavage of the Thp group during aqueous workup.

    • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel flash chromatography to isolate the Fmoc-Cys(Thp)-OH diastereomeric mixture[2].

    Protocol B: Deprotection of Cys(Thp) during SPPS Cleavage
    • Preparation: Transfer the fully synthesized peptidyl-resin to a chemical cleavage vessel.

    • Cleavage Cocktail: Prepare a fresh scavenger-containing solution of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v)[4].

    • Execution: Add the cocktail to the resin and agitate gently for exactly 2 hours at room temperature[2].

    • Precipitation: Filter the resin and precipitate the cleaved, fully deprotected peptide by adding the filtrate dropwise into cold diethyl ether.

    • Isolation: Centrifuge to pellet the peptide, wash twice with cold ether to remove scavengers and cleaved Thp byproducts, and dry under vacuum.

    References

    • Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

    • Title: Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    • Title: Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: ChemistryOpen URL: [Link]

    Sources

    Technical Support Center: Experiments with 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this thiosugar amino acid derivative. The information presented here is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

    I. Introduction to 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid, also known as S-tetrahydropyran-2-yl-cysteine, is a cysteine derivative where the thiol group is protected by a tetrahydropyranyl (THP) group.[1][2] This protection strategy is common in peptide synthesis and other applications where a free thiol group would be reactive under certain experimental conditions.[3][4] The THP group offers stability against a range of non-acidic reagents but can be removed under specific acidic conditions.[5][6] Understanding the chemical properties and potential challenges associated with this compound is crucial for its successful application in research and development.

    Chemical Properties:

    PropertyValueSource
    Molecular Formula C8H15NO3S[1][2]
    Molecular Weight 205.27 g/mol [1][2]
    CAS Number 1396966-83-8[1]

    II. Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis, purification, handling, and analysis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    A. Synthesis-Related Issues

    A common route for the synthesis of this compound involves the Michael addition of a thiol to a dehydroalanine derivative.[7][8]

    Question: My synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid resulted in a low yield and multiple side products. What could be the cause?

    Answer:

    Low yields and the formation of side products in the synthesis of S-protected cysteine derivatives via Michael addition can stem from several factors. Here's a systematic approach to troubleshoot the issue:

    • Purity of Starting Materials: Ensure the dehydroalanine derivative and 2-mercaptotetrahydropyran are of high purity. Impurities can lead to unwanted side reactions.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While organic solvents are often used, conducting the Michael addition in water or a mixed aqueous-organic system can significantly accelerate the reaction rate and improve yields.[7]

      • pH: The reaction is pH-sensitive. Thiols are more nucleophilic in their thiolate form, which is favored at higher pH. However, very high pH can lead to side reactions. A mildly basic condition is often optimal.[9]

      • Temperature: While some reactions require heating, running the reaction at or below room temperature can minimize the formation of degradation products.

    • Stoichiometry: An excess of the thiol is often used to drive the reaction to completion, but a large excess might complicate purification. Experiment with varying the stoichiometry to find the optimal balance.

    • Side Reactions:

      • Polymerization: Dehydroalanine derivatives can be prone to polymerization. Ensure that the reaction is performed under conditions that disfavor this, such as controlled addition of reagents.

      • Oxidation: The thiol reagent can be susceptible to oxidation. While the THP-protected thiol is generally more stable, it's good practice to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.[9]

    Experimental Workflow: Synthesis via Michael Addition

    cluster_synthesis Synthesis Workflow start Start: High-Purity Reactants (Dehydroalanine derivative, 2-Mercaptotetrahydropyran) reaction Michael Addition - Solvent: Water or aq. mixture - pH: Mildly basic - Temp: Room Temperature - Atmosphere: Inert (optional) start->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Workup - Quench reaction - Extract with organic solvent monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Product: 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid characterization->product

    Caption: A typical workflow for the synthesis of the target compound.

    B. Purification and Analytical Issues

    Question: I am having difficulty purifying the final product. What are the recommended methods?

    Answer:

    Purifying amino acids and their derivatives often requires specific techniques due to their zwitterionic nature and solubility properties.

    • Column Chromatography: Silica gel column chromatography is a common method. A polar solvent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine to suppress tailing, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be a highly effective purification method.[10]

    • Ion-Exchange Chromatography: For larger scale purifications or to remove ionic impurities, ion-exchange chromatography can be very effective.[11][12]

    Question: My HPLC analysis shows broad peaks or poor resolution. How can I improve my method?

    Answer:

    HPLC analysis of cysteine derivatives can be challenging. Here are some tips for method development:

    • Column Choice: A C18 column is a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.

    • Mobile Phase:

      • pH: The pH of the mobile phase is crucial for controlling the ionization state of the amino acid. Using a buffer to maintain a consistent pH is recommended.

      • Additives: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ion-pairing with the amine group.[13]

    • Derivatization: If you are struggling with detection or retention, consider pre-column derivatization. Reagents like dansyl chloride or o-phthaldialdehyde (OPA) react with the primary amine to form a fluorescent or UV-active derivative, which can significantly improve sensitivity and chromatographic behavior.[14][15]

    • Detection: If your compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for detection.

    Data Presentation: Common HPLC Conditions for Amino Acid Derivatives

    ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
    Column C18, 3-5 µmHILIC, 3-5 µm
    Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
    Mobile Phase B AcetonitrileAcetonitrile
    Gradient Linear gradient from 5% B to 95% BLinear gradient from 95% B to 50% B
    Detection UV at 210 nm or MSMS or ELSD
    C. Stability and Storage Issues

    Question: My compound seems to be degrading over time, even when stored in the freezer. What are the optimal storage conditions?

    Answer:

    Thiol-containing compounds, even when protected, can be susceptible to degradation.

    • Oxidation: The primary degradation pathway for many thiol derivatives is oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone. To minimize this, store the compound under an inert atmosphere (nitrogen or argon).[9][16]

    • Hydrolysis of the THP group: The THP group is labile to acid.[5][6] Ensure that the compound is not stored in acidic conditions. If the compound is stored in solution, use a neutral or slightly acidic buffer (pH 5-6).

    • Temperature: For long-term storage, it is recommended to store the lyophilized powder at -20°C or, preferably, -80°C.[16][17]

    • Moisture: Moisture can facilitate degradation. Store the compound in a desiccator, and allow it to warm to room temperature before opening to prevent condensation.[16][17]

    • Freeze-Thaw Cycles: For solutions, avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[16][18]

    Question: I need to remove the THP protecting group. What is the best procedure?

    Answer:

    The THP group is typically removed under acidic conditions. The choice of acid and conditions depends on the sensitivity of the rest of your molecule.

    • Mild Acidic Hydrolysis: Treatment with a mild acid such as acetic acid in a THF/water mixture at room temperature is a common and gentle method.[5]

    • Stronger Acids: For more robust substrates, stronger acids like p-toluenesulfonic acid (p-TsOH) or even dilute hydrochloric acid can be used.

    • Lewis Acids: Certain Lewis acids, such as copper(II) chloride, can also catalyze the deprotection of THP ethers, sometimes under milder conditions than Brønsted acids.[19]

    Logical Relationship: THP Group Stability and Deprotection

    cluster_stability THP Group Stability cluster_deprotection Deprotection Methods thp_stable THP Group is Stable To: - Strong Bases - Organometallics - Hydrides thp_labile THP Group is Labile To: - Acidic Conditions deprotection_methods Deprotection Options thp_labile->deprotection_methods Leads to Deprotection mild_acid Mild Acid (e.g., Acetic Acid) deprotection_methods->mild_acid strong_acid Stronger Acid (e.g., p-TsOH, HCl) deprotection_methods->strong_acid lewis_acid Lewis Acid (e.g., CuCl2) deprotection_methods->lewis_acid

    Caption: Relationship between THP group stability and deprotection strategies.

    III. Frequently Asked Questions (FAQs)

    Q1: What is the expected NMR and Mass Spec data for this compound?

    While specific experimental data can vary, you can expect the following characteristic signals:

    • ¹H NMR: Signals corresponding to the amino acid backbone (α-proton and β-protons), as well as a complex multiplet pattern for the tetrahydropyran ring protons.

    • ¹³C NMR: Resonances for the carboxyl carbon, α-carbon, β-carbon, and the carbons of the tetrahydropyran ring.

    • Mass Spectrometry (ESI-MS): An [M+H]⁺ ion at approximately 206.0847 m/z. Fragmentation may show the loss of the tetrahydropyran group.

    Q2: Is this compound chiral?

    Yes, the α-carbon of the amino acid is a chiral center. The synthesis will typically result in a racemic mixture unless a chiral starting material or a stereoselective synthetic route is used. The tetrahydropyran ring also contains a chiral center, which can lead to a mixture of diastereomers.

    Q3: Can I use this compound directly in peptide synthesis?

    Yes, this compound is designed for use in peptide synthesis. The THP group protects the cysteine thiol during peptide coupling reactions. The amino group will need to be protected (e.g., with Fmoc or Boc) before it can be used in solid-phase peptide synthesis (SPPS).

    Q4: Are there any specific safety precautions I should take when handling this compound?

    As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). While specific toxicity data is limited, it is classified as an irritant.[1] Handle in a well-ventilated area.

    IV. References

    • Wang, B., et al. (2001). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Synlett, 2001(10), 1648-1650.

    • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.

    • Reddy, G. S., et al. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(23), 7870-7873.

    • Khan, A. T., & Mondal, E. (2007). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Synthetic Communications, 37(15), 2545-2553.

    • Organic Chemistry Portal. Tetrahydropyranyl Ethers.

    • Wroński, M., & Głowacki, R. (2015). A Simple HPLC–UV Method for Simultaneous Determination of Cysteine and Cysteinylglycine in Biological Fluids. Chromatographia, 78(15-16), 1031-1036.

    • ResearchGate. (n.d.). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture.

    • SIELC Technologies. (2022, March 10). Cysteine.

    • Li, D., et al. (2014). Simultaneous Determination of Glutathione, Cysteine, Homocysteine, and Cysteinylglycine in Biological Fluids by Ion-Pairing High-Performance Liquid Chromatography Coupled with Precolumn Derivatization. Journal of Agricultural and Food Chemistry, 62(26), 6211-6218.

    • HELIX Chromatography. HPLC Methods for analysis of Cysteine.

    • Echemi. 2-AMINO-3-(TETRAHYDRO-PYRAN-2-YLSULFANYL)-PROPIONIC ACID.

    • Santa Cruz Biotechnology. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    • Bachem. Cysteine Derivatives.

    • Góngora-Benítez, M., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 16-36.

    • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

    • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.

    • Isidro-Llobet, A., et al. (2015). Disulfide-Based Protecting Groups for the Cysteine Side Chain. ACS Chemical Biology, 10(4), 953-961.

    • Fields, G. B. (2001). New Methods for Side-Chain Protection of Cysteine. Organic Letters, 3(7), 1021-1024.

    • Zhang, C., et al. (2024). Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications. Organic Letters.

    • Litvinov, V. P., & Shestopalov, A. M. (2017). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Chemical Bulletin, 66(10), 1845-1853.

    • Manabe, S., & Ito, Y. (2003). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 68(25), 9846-9849.

    • Balık, A. R., et al. (2025). Effects of storage conditions on thiol disulfide homeostasis. Journal of Clinical Biochemistry.

    • Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(3), e2216260120.

    • Jones, A. M., et al. (2015). Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha). Chemical Communications, 51(42), 8795-8798.

    • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry.

    • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.

    • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.

    • Larsen, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 966453.

    • Pätzold, R., & Brückner, H. (2006). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry, 54(1), 144-151.

    • Separation and Refining of Amino acids. (n.d.).

    • Google Patents. (n.d.). EP0750747B1 - Identification of amino acids by mass spectrometry.

    • Thermo Fisher Scientific. Handling and Storage Instruction Custom Peptides.

    • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.

    • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids 1. OSTI.

    • Chemistry Steps. (2021, December 14). Reactions of Thiols.

    • AAPPTEC. Handling and Storage of Peptides - FAQ.

    • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.

    • van Eijk, H. M., et al. (2000). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 249-258.

    • LookChem. General procedures for the purification of Amino acids.

    • PrepChem.com. Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid.

    • Jayalath, P., & Vederas, J. C. (2011). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. Molecules, 16(5), 3849-3866.

    • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.

    Sources

    refining purification methods for high-purity 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the refining and purification of high-purity 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this S-protected cysteine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

    I. Understanding the Molecule and its Challenges

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a derivative of the amino acid cysteine, where the thiol group is protected by a tetrahydropyranyl (Thp) group. The Thp group is an acetal that is stable under neutral and basic conditions but labile to acid.[1][2] This property is key to its use as a protecting group but also presents specific challenges during purification, particularly concerning premature deprotection and the introduction of related impurities. Furthermore, as a chiral molecule, achieving high enantiomeric purity is often a critical goal.

    II. Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect when working with crude 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid?

    A1: Common impurities can be broadly categorized as synthesis-related and degradation-related.

    • Synthesis-Related Impurities:

      • Unreacted Cysteine: The starting material for the synthesis may be present if the S-alkylation reaction with 3,4-dihydro-2H-pyran (DHP) is incomplete.

      • Dimerized Cysteine (Cystine): Oxidation of unprotected cysteine thiol groups can lead to the formation of the disulfide-linked dimer, cystine.

      • Over-alkylation or Side-Reactions: Depending on the synthetic route, side-reactions with other functional groups or impurities in the starting materials can occur.[3]

      • Diastereomers: The introduction of the Thp group creates a new chiral center, leading to the formation of diastereomers if the starting cysteine is enantiomerically pure.[4]

    • Degradation-Related Impurities:

      • Deprotected Cysteine: Premature cleavage of the Thp group under acidic conditions will regenerate cysteine.

      • Byproducts of Thp Cleavage: The acidic hydrolysis of the Thp group releases 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[2] These byproducts may need to be removed in subsequent purification steps.

    Q2: My purified product shows two spots on TLC/two peaks on HPLC, even though I started with enantiomerically pure L-cysteine. What could be the cause?

    A2: This is likely due to the formation of diastereomers. The reaction of L-cysteine with 3,4-dihydro-2H-pyran introduces a second chiral center at the C2 position of the tetrahydropyran ring. This results in the formation of two diastereomers: (2R)-2-Amino-3-((R)-tetrahydro-pyran-2-ylsulfanyl)-propionic acid and (2R)-2-Amino-3-((S)-tetrahydro-pyran-2-ylsulfanyl)-propionic acid. These diastereomers will have different physical properties and can often be separated by chromatography.

    Q3: I am observing a gradual degradation of my purified compound upon storage. What are the likely causes and how can I prevent this?

    A3: The primary cause of degradation during storage is likely the acid-labile nature of the S-tetrahydropyranyl group.[1][5] Trace amounts of acid in your storage solvent or exposure to an acidic environment can catalyze the cleavage of the Thp group. To prevent this:

    • Ensure the final product is free from any acidic residues from the purification process.

    • Store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).

    • If storage in solution is necessary, use a non-acidic, aprotic solvent and store at low temperatures for short periods.

    III. Troubleshooting Guide

    This section addresses specific issues you may encounter during the purification of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    Crystallization/Recrystallization Issues
    Problem Potential Cause(s) Troubleshooting Steps & Explanations
    Oiling out instead of crystallizing 1. Solution is too concentrated or cooled too quickly.2. Presence of impurities inhibiting crystal lattice formation.3. Inappropriate solvent system.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Rapid cooling favors the formation of a supersaturated oil over an ordered crystal lattice.2. Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.3. Solvent System Adjustment: If using a binary solvent system (e.g., ethanol/water), try adjusting the ratio. You may have too much of the "good" solvent. Slowly add the "poor" (anti-solvent) until persistent cloudiness appears, then add a few drops of the "good" solvent to clarify and allow to cool slowly.
    Low recovery after recrystallization 1. Compound is too soluble in the chosen solvent system.2. Insufficient cooling.3. Too much solvent used.1. Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.2. Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.3. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
    Crystals are discolored or contain visible impurities Co-precipitation of impurities.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter hot to remove colored impurities before proceeding with crystallization.2. Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
    Chromatographic Purification Issues (Silica Gel Column Chromatography)
    Problem Potential Cause(s) Troubleshooting Steps & Explanations
    Poor separation of diastereomers Inappropriate eluent polarity.Gradient Elution: Start with a less polar eluent and gradually increase the polarity. For this amino acid derivative, a gradient of methanol in dichloromethane (DCM) is a good starting point. A shallow gradient will provide better resolution.Solvent System Screening: Experiment with different solvent systems. Adding a small percentage of acetic acid can sometimes improve peak shape for acidic compounds, but be mindful of the Thp group's acid lability. A basic modifier like triethylamine may be necessary if the compound streaks.
    Compound streaking on the column 1. Compound is too polar for the eluent.2. Interaction with acidic silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol).2. Use of Additives: Add a small amount (0.1-1%) of a modifier to the eluent. For this acidic compound, a small amount of acetic acid can improve peak shape. However, for this acid-sensitive compound, a basic modifier like triethylamine might be a better choice to prevent deprotection on the column.
    No elution of the product Compound is irreversibly adsorbed onto the silica gel.Deactivate Silica: The acidic nature of silica gel can sometimes lead to strong adsorption or degradation of sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.
    Chiral Purification Issues (Chiral HPLC)
    Problem Potential Cause(s) Troubleshooting Steps & Explanations
    Poor enantiomeric separation 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition.1. CSP Selection: For underivatized amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) or crown ether-based CSPs are often effective.[6] Ligand-exchange chromatography can also be a powerful technique.[7]2. Mobile Phase Optimization: The mobile phase composition is critical for chiral recognition. For macrocyclic glycopeptide CSPs, polar ionic or reversed-phase modes are commonly used. Systematically vary the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of the acidic or basic additive.

    IV. Experimental Protocols

    Protocol 1: Recrystallization for Bulk Purification

    This protocol is suitable for the initial purification of the crude product to remove major impurities.

    • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid in a minimum amount of hot ethanol.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Crystallization: Slowly add deionized water (anti-solvent) to the hot ethanolic solution with stirring until a faint, persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

    • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 v/v) to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum to a constant weight.

    Protocol 2: Flash Column Chromatography for Diastereomer Separation

    This protocol is designed to separate the diastereomers of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

    • Sample Loading: Dissolve the partially purified product in a minimal amount of the initial eluent and load it onto the column. Alternatively, for less soluble compounds, a dry loading method can be used by adsorbing the compound onto a small amount of silica gel.

    • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent, such as methanol. A suggested gradient is from 0% to 10% methanol in dichloromethane.

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the separated diastereomers.

    • Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

    V. Visualizations

    Purification Workflow

    G cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization Bulk Impurity Removal column_chromatography Flash Column Chromatography recrystallization->column_chromatography Diastereomer Separation chiral_hplc Chiral HPLC (Optional) column_chromatography->chiral_hplc Enantiomeric Purity Analysis/ Separation of Racemate pure_product High-Purity Product column_chromatography->pure_product chiral_hplc->pure_product

    Caption: General purification workflow for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

    Potential Impurity Formation Pathways

    G cys Cysteine product Target Product (Diastereomeric Mixture) cys->product S-Alkylation cystine Cystine (Dimer) cys->cystine Oxidation dhp DHP dhp->product deprotected_cys Deprotected Cysteine product->deprotected_cys Acid Hydrolysis hydrolysis_byproduct 5-Hydroxypentanal product->hydrolysis_byproduct Acid Hydrolysis

    Caption: Key impurity formation pathways during synthesis and purification.

    VI. References

    • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. (2017).

    • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Journal of the American Chemical Society.

    • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.

    • Cysteine Derivatives. Bachem.

    • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem.

    • Tetrahydropyranyl Ethers. Organic Chemistry Portal.

    • Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.

    • Peptide Synthesis with S-Protected Cysteine Derivatives. Houben-Weyl Methods of Organic Chemistry.

    • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

    • S-trityl-(R)-cysteine, a Powerful Chiral Selector for the Analytical and Preparative Ligand-Exchange Chromatography of Amino Acids. Journal of Chromatography A.

    • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry.

    • Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science.

    • Peptide cyclization mediated by metal-free S-arylation: S-protected cysteine sulfoxide as an umpolung of. Organic & Biomolecular Chemistry.

    • S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry.

    • Cys thiol protection with the tetrahydropyranyl (Thp) protecting group. ResearchGate.

    • Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Chromatography B.

    • Optimizing the removal of an STmp protecting group. Biotage.

    • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry.

    • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics.

    • S-Trityl-(R)-Cysteine, a Multipurpose Chiral Selector for Ligand-Exchange Liquid Chromatography Applications. Chirality.

    • Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters.

    • Preparation of S-aryl-cysteine and its derivatives. Google Patents.

    • Chemical Modifications of Peptide Sequences via S-Alkylation Reaction. Organic Letters.

    • Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.

    • A Comprehensive One-Pot Synthesis of Protected Cysteine and Selenocysteine SPPS Derivative. Protein and Peptide Letters.

    • A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives. PubMed.

    • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

    Sources

    Validation & Comparative

    A Researcher's Guide to the In Vitro Validation of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: A Senior Application Scientist

    This guide provides a comprehensive framework for the initial in vitro validation of the novel thiol-containing amino acid derivative, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid, hereafter referred to as Compound X. Given the absence of extensive prior research on this specific molecule, this document outlines a logical, hypothesis-driven approach to characterizing its biological effects. We will compare its performance against well-established alternatives, providing the experimental rationale and detailed protocols necessary for a thorough investigation.

    The chemical structure of Compound X, featuring a protected thiol group on an amino acid scaffold, suggests several potential biological activities. The tetrahydro-pyran (THP) group is a common protecting group for thiols, which can be cleaved under acidic conditions or by certain enzymes within a cell. This suggests that Compound X may act as a prodrug, releasing a reactive thiol-containing amino acid intracellularly. Such a molecule could play a role in modulating cellular redox status or interacting with cysteine-dependent enzymes.

    Our investigation will therefore focus on three key areas:

    • Cytotoxicity and Cell Viability: To determine the compound's intrinsic toxicity and establish a safe therapeutic window.

    • Antioxidant Potential: To investigate its ability to scavenge free radicals and mitigate oxidative stress, a common property of thiol-containing compounds.

    • Anti-inflammatory Activity: To assess its capacity to modulate inflammatory responses in a cellular model of inflammation.

    For each of these areas, we will propose a series of experiments, comparing Compound X to a well-characterized reference compound: N-acetylcysteine (NAC) . NAC is a widely used antioxidant and cysteine prodrug, making it an ideal benchmark for this study.

    Part 1: Cytotoxicity and Cell Viability Assessment

    Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which Compound X affects cell viability. This will allow us to distinguish between targeted biological effects and general cytotoxicity. We will use the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability.

    Experimental Protocol: MTT Assay
    • Cell Seeding: Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of Compound X and NAC in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (medium with DMSO) should also be included.

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

    Expected Data and Interpretation

    The results of the MTT assay should be summarized in a table comparing the IC₅₀ values of Compound X and NAC.

    CompoundIC₅₀ (µM) on HEK293 cells after 24h
    Compound XTo be determined
    N-acetylcysteine (NAC)To be determined (literature values are typically in the mM range)

    A high IC₅₀ value for Compound X would suggest low cytotoxicity and a wide therapeutic window for further investigation of its biological effects.

    Experimental Workflow: Cytotoxicity Assessment

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed HEK293 cells (1x10^4 cells/well) treatment Treat cells with compounds (24 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of Compound X & NAC compound_prep->treatment mtt_addition Add MTT solution (4 hours) treatment->mtt_addition solubilization Solubilize formazan with DMSO mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

    Caption: Workflow for determining the cytotoxicity of Compound X using the MTT assay.

    Part 2: Evaluation of Antioxidant Capacity

    Rationale: The presence of a protected thiol group in Compound X suggests that it may possess antioxidant properties. We will investigate this using two complementary assays: the DPPH free radical scavenging assay (a cell-free chemical assay) and a cellular reactive oxygen species (ROS) assay to assess its activity in a biological context.

    Experimental Protocol: DPPH Radical Scavenging Assay
    • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of Compound X or NAC with 100 µL of a 0.2 mM solution of DPPH in methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound. Calculate the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    Experimental Protocol: Cellular ROS Assay
    • Cell Seeding and Staining: Seed human keratinocyte (HaCaT) cells in a 96-well black plate and allow them to adhere overnight. Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Compound Pre-treatment: Wash the cells with PBS and pre-treat them with non-toxic concentrations of Compound X or NAC for 1 hour.

    • Oxidative Stress Induction: Induce oxidative stress by adding 100 µM H₂O₂ to the cells for 1 hour.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Data Analysis: Express the results as a percentage of the H₂O₂-treated control.

    Expected Data and Interpretation

    The antioxidant capacity of Compound X will be compared to NAC.

    AssayParameterCompound XN-acetylcysteine (NAC)
    DPPH AssayEC₅₀ (µM)To be determinedTo be determined
    Cellular ROS Assay% ROS reduction at [concentration]To be determinedTo be determined

    A low EC₅₀ value in the DPPH assay and a significant reduction in cellular ROS would indicate potent antioxidant activity for Compound X.

    Antioxidant Signaling Pathway

    G cluster_cell Cellular Environment ROS Reactive Oxygen Species (e.g., H2O2) CellularDamage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Induces CompoundX Compound X (Prodrug) ActiveThiol Active Thiol Metabolite CompoundX->ActiveThiol Intracellular cleavage ActiveThiol->ROS Direct scavenging AntioxidantEnzymes Antioxidant Enzymes (e.g., Catalase, GPx) ActiveThiol->AntioxidantEnzymes Upregulates/Supports AntioxidantEnzymes->ROS Neutralizes G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO CompoundX Compound X CompoundX->NFkB Inhibits?

    Caption: Simplified diagram of the LPS-induced inflammatory pathway and the potential point of intervention for Compound X.

    Conclusion and Future Directions

    This guide provides a foundational strategy for the in vitro characterization of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. By systematically evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory effects in comparison to a well-established compound like N-acetylcysteine, researchers can gain valuable insights into its potential therapeutic applications.

    Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action. This could include studies on its effects on specific enzyme activities (e.g., caspases, MMPs), gene expression profiling to identify modulated pathways, and ultimately, in vivo studies to validate its efficacy and safety in a whole-organism context.

    References

    • MTT Assay for Cell Viability

      • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
      • Source: Journal of Immunological Methods
      • URL: [Link]

    • DPPH Radical Scavenging Assay

      • Title: Free radical scavenging activity of vol
      • Source: Fitoterapia
      • URL: [Link]

    • Cellular ROS Assay using DCFH-DA

      • Title: Use of 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) to Monitor Intracellular Reactive Oxygen Species (ROS) in Astrocytes.
      • Source: Bio-protocol
      • URL: [Link]

    • Griess Test for Nitric Oxide Production

      • Title: A simple and sensitive assay for the determination of nitric oxide in biological fluids.
      • Source: Free Radical Biology and Medicine
      • URL: [Link]

    • N-acetylcysteine (NAC)

      • Title: N-acetylcysteine: A review on its clinical applic
      • Source: Cellular and Molecular Life Sciences
      • URL: [Link]

    Structural Elucidation of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the absolute configuration of complex protected amino acids. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (CAS: 1396966-83-8)[1], a tetrahydropyranyl (THP)-protected cysteine derivative, presents a uniquely challenging stereochemical profile[2]. It contains two distinct chiral centers: the native α -carbon of the amino acid backbone and the anomeric-like carbon of the THP protecting group.

    Accurately determining its 3D spatial arrangement is non-negotiable, as stereochemistry dictates biological activity and binding affinity in [3]. This guide objectively compares X-ray crystallography against alternative techniques, providing a self-validating experimental framework for structural confirmation.

    The Analytical Bottleneck: X-Ray Crystallography vs. NMR

    While Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for determining solution-state dynamics, it struggles to assign absolute configurations to highly flexible molecules[4]. The THP group in our target molecule introduces conformational flexibility, which blurs Nuclear Overhauser Effect (NOE) distance constraints and complicates diastereomeric signal resolution[5].

    X-ray crystallography, conversely, provides an unambiguous 3D snapshot of the molecule in the solid state. By leveraging the anomalous dispersion of heavy atoms, it serves as the gold standard for determining absolute stereocenters[6].

    Table 1: Comparative Performance of Analytical Techniques for THP-Protected Cysteine
    Analytical FeatureSingle-Crystal X-Ray CrystallographySolution-State NMR SpectroscopyMass Spectrometry (LC-MS/MS)
    Primary Data Output Electron density map (atomic coordinates)Chemical shifts, J-couplings, NOE distancesMass-to-charge ratio (m/z), fragmentation
    Stereochemical Resolution Absolute configuration (via anomalous dispersion)Relative configuration (often ambiguous for flexible rings)Cannot distinguish stereoisomers
    Sample State Solid (Single Crystal)Solution (Deuterated Solvents)Gas phase (Ionized)
    Throughput Low (Requires crystallization bottleneck)High (Rapid data acquisition)Very High
    Hydrogen Visibility Inferred or poorly resolved (unless ultra-high resolution)Directly observed (1H-NMR)N/A

    Mechanistic Insights: Causality in the Data

    To understand why X-ray crystallography is the superior choice for this specific molecule, we must look at the physics of the techniques.

    G Molecule S-(tetrahydropyran-2-yl)cysteine NMR Solution NMR (Dynamic State) Molecule->NMR XRD X-Ray Crystallography (Solid State) Molecule->XRD NOE Relative Distances (NOE/ROESY) NMR->NOE Density Electron Density Map (Atomic Coordinates) XRD->Density Limitation Ambiguous Stereochemistry Due to THP Flexibility NOE->Limitation Success Absolute Configuration via Sulfur Anomalous Dispersion Density->Success

    Fig 1: Logical comparison of NMR and X-ray data outputs for structural confirmation.

    Because 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid contains a relatively heavy Sulfur atom, X-ray diffraction can exploit its anomalous scattering properties to determine the absolute structure[5]. This is quantified by the Flack parameter . NMR cannot provide this absolute certainty without the use of complex chiral derivatizing agents[6]. However, the two methods remain highly complementary: X-ray defines the rigid stereochemical scaffold, while NMR confirms the .

    Self-Validating Experimental Protocol: X-Ray Structure Elucidation

    To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step contains internal checks to prevent the propagation of errors and ensure the final structural model is scientifically sound.

    G A 1. Sample Preparation (>99% Purity) B 2. Crystallization (Vapor Diffusion) A->B C 3. X-Ray Diffraction (Cryogenic Data Collection) B->C D 4. Phase Determination (Direct Methods) C->D E 5. Structural Refinement (Anisotropic Displacement) D->E F 6. Absolute Configuration (Flack Parameter Analysis) E->F

    Fig 2: Step-by-step X-ray crystallography workflow for small molecule elucidation.

    Step 1: High-Purity Sample Preparation & Crystallization
    • Action: Dissolve the compound in a minimal volume of a polar solvent (e.g., methanol/water mixture). Utilize vapor diffusion against a volatile anti-solvent (e.g., acetone) in a sealed chamber.

    • Causality: The molecule is a zwitterion (polar amino acid backbone) with a lipophilic THP tail. This amphiphilic nature makes standard solvent evaporation prone to yielding amorphous powders. Vapor diffusion slowly alters the dielectric constant of the solution, allowing the system to cross the metastable zone gently. This promotes the nucleation of high-quality single crystals rather than rapid precipitation.

    Step 2: Cryogenic Crystal Mounting
    • Action: Select a single crystal (approx. 0.1×0.1×0.1 mm) under polarized light. Coat it in a cryoprotectant oil (e.g., Paratone-N) and mount it on a goniometer under a liquid nitrogen stream (100 K).

    • Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly), not a twinned specimen. The 100 K cryogenic stream minimizes thermal vibrations (Debye-Waller factors) of the atoms, drastically [7].

    Step 3: Data Collection & Phase Problem Resolution
    • Action: Irradiate the crystal using a microfocus Copper (Cu) K α X-ray source ( λ=1.5418 Å). Solve the phase problem using Direct Methods (e.g., SHELXT).

    • Causality: Cu K α radiation is specifically chosen over Molybdenum (Mo) K α because the longer wavelength maximizes the anomalous dispersion signal of the Sulfur atom. This anomalous scattering is the critical mechanistic lever required to differentiate between enantiomers without a chiral reference.

    Step 4: Self-Validating Structural Refinement
    • Action: Refine the atomic coordinates and anisotropic displacement parameters using least-squares minimization software (e.g., SHELXL).

    • Validation Check: The protocol validates itself through the R1​ and wR2​ agreement factors. A trustworthy model will yield an R1​<5% . Crucially, the Flack parameter must be evaluated. A value of 0.00±0.02 confirms the correct absolute stereochemistry of both the α -carbon and the THP anomeric carbon. If the parameter refines to ~1.0, the structural model is the inverted enantiomer and must be corrected.

    Conclusion

    For complex, flexible protected amino acids like 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid, NMR provides indispensable data regarding bulk purity and solution dynamics[8]. However, X-ray crystallography remains the unparalleled, self-validating gold standard for absolute structural confirmation[9]. By leveraging the anomalous dispersion of the inherent sulfur atom under Cu K α radiation, researchers can unambiguously lock down the stereochemistry required for rigorous downstream drug development pipelines.

    References

    • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link]

    • StackExchange Chemistry. "Why is crystallography still used in some cases for small molecule structure determination?" StackExchange. Available at:[Link]

    • Rinaldelli, M. et al. "On the complementarity of X-ray and NMR data." Acta Crystallographica Section D. Available at:[Link]

    • Brunger, A. T. "X-ray crystallography and NMR reveal complementary views of structure and dynamics." Nature Structural Biology. Available at: [Link]

    • Unione, L. et al. "NMR in structure-based drug design." Essays in Biochemistry. Available at:[Link]

    • PLOS Biology. "Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR." PLOS. Available at:[Link]

    • Alderson, T. R. & Kay, L. E. "NMR-driven structure-based drug discovery by unveiling molecular interactions." Current Opinion in Structural Biology. Available at:[Link]

    • Wlodawer, A. et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." FEBS Journal. Available at:[Link]

    Sources

    Benchmark Studies of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid Performance in Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    The Cysteine Challenge in Solid-Phase Peptide Synthesis (SPPS)

    As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the synthetic bottlenecks caused by cysteine-rich sequences. The sulfhydryl (-SH) side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Historically, the trityl (Trt) group has been the industry standard. However, when a protected cysteine is positioned at the C-terminus, the Trt group routinely triggers severe side reactions, including extensive racemization and the formation of irreversible adducts.

    In this guide, we benchmark 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid —commonly referred to as S-(tetrahydropyran-2-yl)-L-cysteine or Cys(Thp) —against legacy protecting groups like Trt, Acetamidomethyl (Acm), Diphenylmethyl (Dpm), and tert-butylthio (StBu). By analyzing the mechanistic causality behind its performance, we demonstrate why Thp is emerging as the superior choice for complex peptide assembly.

    Mechanistic Causality: Overcoming Beta-Elimination

    To understand why Cys(Thp) outperforms legacy alternatives, we must examine the chemical microenvironment of the resin-bound peptide during Fmoc deprotection.

    During standard SPPS, the growing peptide is repeatedly exposed to 20% piperidine (a secondary amine base). This base can abstract the alpha-proton of a C-terminal cysteine. If the protecting group is a good leaving group—like the highly stabilized, bulky aromatic Trt thioether—the molecule undergoes a rapid β -elimination. This expels the protected thiol and generates a highly reactive dehydroalanine (Dha) intermediate.

    Dha acts as a trap for two detrimental pathways:

    • Racemization: The cleaved thiol can re-add to the Dha double bond, resulting in a mixture of L- and D-Cys epimers.

    • Adduct Formation: Piperidine can undergo a Michael addition with Dha, forming a permanent 3-(1-piperidinyl)alanine adduct that manifests as an inseparable +85 Da mass impurity.

    As demonstrated in [1], the Thp group fundamentally alters this dynamic. Because Thp is a non-aromatic S,O-acetal, its distinct electronic profile makes the corresponding thiolate a significantly poorer leaving group compared to Trt. This effectively suppresses the β -elimination pathway.

    Pathway Cys Fmoc-Cys(PG)-OH (Resin-bound) Dha Dehydroalanine (Reactive Intermediate) Cys->Dha Alpha-proton abstraction & Beta-elimination Base Piperidine (Deprotection) Base->Dha Racemization D-Cys Epimer (Racemization) Dha->Racemization Thiol re-addition Adduct Piperidinyl Adduct (+85 Da Impurity) Dha->Adduct Piperidine addition

    Fig 1. Base-catalyzed beta-elimination pathway leading to Cys racemization and adduct formation.

    Furthermore, the bulky, hydrophobic nature of Trt and Dpm groups promotes inter-chain aggregation on the resin, drastically reducing peptide solubility and coupling efficiency. The small, non-aromatic tetrahydropyran ring of Thp maintains optimal solvation in DMF, ensuring higher crude yields [2].

    Quantitative Benchmarks: Thp vs. Alternatives

    The following table synthesizes experimental data comparing Fmoc-Cys(Thp)-OH against traditional protecting groups under standard Fmoc/tBu SPPS conditions.

    Table 1: Performance Benchmark of Cysteine Protecting Groups in SPPS

    Protecting GroupChemical NatureC-Terminal RacemizationPiperidinyl Adduct FormationPeptide SolubilityCleavage Method
    Thp S,O-acetal (Non-aromatic)< 2% Minimal to None High TFA (95%)
    Trt Aromatic thioether> 10%HighLow (Aggregates)TFA (95%)
    Dpm Aromatic thioether~ 8%ModerateLowTFA (95%)
    Acm AcetamidoLowLowModerateIodine / Pd(II)
    StBu DisulfideLowLowModerateReductive (DTT)

    Note: While Acm and StBu prevent racemization, they require orthogonal, secondary deprotection steps (e.g., Iodine or DTT oxidation/reduction), which complicate the workflow and reduce overall yields. Thp offers the perfect balance: it prevents side reactions while remaining fully cleavable in standard Trifluoroacetic acid (TFA) cocktails [3].

    Self-Validating Experimental Protocol

    To ensure absolute reproducibility and trustworthiness, the following protocol for incorporating Fmoc-Cys(Thp)-OH is designed as a self-validating system. We utilize specific reagent choices—such as DIC/OxymaPure over HATU/DIEA—to prevent base-induced epimerization during the coupling step itself.

    Workflow Step1 1. Swelling & Deprotection (20% Piperidine) Step2 2. Coupling Fmoc-Cys(Thp)-OH (DIC / OxymaPure) Step1->Step2 Step3 3. Global Cleavage (TFA / TIS / H2O) Step2->Step3 Step4 4. Analytical Validation (LC-MS & Ellman's Test) Step3->Step4 Step5 5. Pure Free-Thiol Peptide Step4->Step5

    Fig 2. Optimized SPPS workflow utilizing Fmoc-Cys(Thp)-OH with integrated validation steps.

    Step-by-Step Methodology

    Step 1: Resin Preparation & Deprotection

    • Swell the functionalized resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

    • Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

    Step 2: Mild Acidic Coupling Causality Check: We avoid strong bases like DIEA here. DIEA can prematurely trigger the β -elimination of Cys. Instead, we use OxymaPure, which maintains a mildly acidic local environment.

    • Prepare a solution of Fmoc-Cys(Thp)-OH (3.0 equivalents) and OxymaPure (3.0 eq) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture to activate the amino acid.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

    Step 3: Global Cleavage and Thp Deprotection Causality Check: Upon acidolysis, the Thp group forms a reactive tetrahydropyranyl carbocation. Triisopropylsilane (TIS) is utilized as a highly effective scavenger to permanently quench this cation, preventing the re-alkylation of the newly freed cysteine thiol. This eliminates the need for toxic, malodorous scavengers like Ethanedithiol (EDT).

    • Treat the dried resin with a cleavage cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v) for 2 hours at room temperature.

    • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize the pellet.

    Step 4: Self-Validation & Quality Control To validate the success of the Thp deprotection and the absence of side reactions, perform two orthogonal checks:

    • Ellman’s Assay (Chemical Validation): React a small aliquot of the crude peptide with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A rapid color change to vibrant yellow (absorbing at 412 nm) confirms the successful removal of the Thp group and the presence of a free, reactive thiol.

    • UPLC-MS (Structural Validation): Run the crude peptide on a high-resolution LC-MS. Verify the target mass and explicitly check for the absence of a +85 Da mass shift, confirming that the piperidinyl adduct was successfully avoided.

    References

    • Title: Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: ChemistryOpen (PubMed Central) URL: [Link]

    • Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

    ×

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。